PD 123319 ditrifluoroacetate
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
(6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N4O3.2C2HF3O2/c1-21-16-22(14-15-26(21)33(2)3)18-34-20-32-25-19-35(28(31(37)38)17-27(25)34)30(36)29(23-10-6-4-7-11-23)24-12-8-5-9-13-24;2*3-2(4,5)1(6)7/h4-16,20,28-29H,17-19H2,1-3H3,(H,37,38);2*(H,6,7)/t28-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKQIEZLHVGJQH-ZXVJYWQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2C=NC3=C2CC(N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)N(C)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)CN2C=NC3=C2C[C@H](N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)N(C)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34F6N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
736.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of PD 123319 Ditrifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 123319 ditrifluoroacetate is a cornerstone pharmacological tool for interrogating the renin-angiotensin system (RAS). It is classically defined as a potent, selective, non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor. Its high affinity and selectivity have enabled significant advancements in delineating the physiological and pathophysiological roles of the AT2 receptor, which often counter-regulates the effects of the well-characterized AT1 receptor. However, the mechanism of action of PD 123319 is multifaceted, with emerging research revealing context-dependent signaling outcomes that challenge its simple definition as a pure antagonist. This technical guide provides a comprehensive overview of its core mechanism, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways it modulates.
Core Mechanism: Selective AT2 Receptor Antagonism
The primary mechanism of action of PD 123319 is its high-affinity binding to and blockade of the AT2 receptor, a G protein-coupled receptor. This action prevents the endogenous ligand, Angiotensin II (Ang II), from activating the receptor. Notably, PD 123319 exhibits a very high degree of selectivity for the AT2 receptor over the AT1 receptor, reportedly being around 10,000-fold more selective.[1] This specificity is critical for its use in isolating and studying AT2 receptor-specific functions.
Quantitative Binding and Potency Data
The potency and affinity of PD 123319 have been quantified across various experimental systems. These values are crucial for designing experiments and interpreting results.
| Parameter | Value | Tissue / Cell System | Species | Reference(s) |
| IC₅₀ | 34 nM | Adrenal Tissue | Rat | [2][3][4][5][6] |
| IC₅₀ | 210 nM | Brain Tissue | Rat | [2][5][6] |
| IC₅₀ | 6.9 nM | Adrenal Glomerulosa Cells | Bovine | [3][4][7] |
| Kᵢ | ~12 nM | (Not specified) | (Not specified) | [1] |
| Selectivity | ~10,000x | (Not specified) | (Not specified) | [1] |
Modulation of Key Signaling Pathways
The functional consequences of AT2 receptor blockade by PD 123319 are diverse and depend heavily on the cellular and physiological context. While the AT2 receptor is often seen as counteracting the AT1 receptor, it is also implicated in pro-inflammatory and growth-promoting pathways.
The Canonical Counter-Regulatory Pathway
In many tissues, particularly the vasculature, the AT2 receptor opposes the actions of the AT1 receptor. Activation of AT2R by Ang II typically leads to vasodilation, anti-inflammatory effects, and inhibition of cell growth.[2] This is often mediated through the production of nitric oxide (NO) and bradykinin.[8] PD 123319 blocks these protective effects by preventing Ang II from binding to the AT2 receptor.
Pro-Inflammatory Signaling via NF-κB
Contrary to its protective role in some contexts, the AT2 receptor can also mediate pro-inflammatory responses. In models of colitis and in vascular smooth muscle cells, Ang II binding to both AT1 and AT2 receptors has been shown to activate the nuclear factor-kappaB (NF-κB) pathway.[1][9][10][11] This leads to the downstream expression of pro-inflammatory cytokines like IL-1β and IL-6.[1][9] In these models, PD 123319 acts as an anti-inflammatory agent by blocking AT2R-mediated NF-κB activation.[1][9]
Cardiac Hypertrophy Signaling via PLZF/GATA4
Studies have revealed a novel AT2 receptor signaling pathway involved in cardiac hypertrophy.[12][13] In cardiomyocytes, Ang II stimulation of the AT2 receptor leads to the nuclear translocation of Promyelocytic Leukemia Zinc Finger (PLZF) protein.[12][13] Nuclear PLZF, in turn, upregulates the transcription of the key cardiac transcription factor GATA4, promoting protein synthesis and hypertrophy.[14][15][16][17] Co-infusion of PD 123319 with Ang II has been shown to suppress this hypertrophic response, confirming the critical role of the AT2 receptor in this specific pathway.[14][15][16]
Experimental Protocols
Precise and reproducible methodologies are paramount in studying the effects of PD 123319. Below are representative protocols for in vivo and in vitro investigations.
In Vivo Model: DNBS-Induced Colitis in Rats
This protocol is adapted from studies investigating the anti-inflammatory effects of PD 123319.[1][9]
-
Animal Model : Male Wistar rats (200-250g) are used.
-
Colitis Induction :
-
Animals are lightly anesthetized.
-
A Teflon catheter is inserted 8 cm proximally via the anus.
-
2,4-Dinitrobenzene sulfonic acid (DNBS) (15 mg in 0.3 mL of 50% ethanol) is instilled into the colon. Control (sham) groups receive saline.
-
-
Treatment Protocol :
-
This compound is dissolved in sterile water immediately before use.
-
Beginning 24 hours after DNBS induction, rats are treated daily for 5 consecutive days via intraperitoneal (i.p.) injection with PD 123319 at doses of 0.3, 3, or 10 mg/kg.[1][9]
-
A vehicle control group receives i.p. injections of sterile water.
-
-
Endpoint Analysis (Day 6) :
-
Animals are euthanized, and the distal colon is excised.
-
Macroscopic Scoring : Assess for inflammation, ulceration, and tissue damage.
-
Histology : Colon segments are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin & Eosin (H&E).
-
Biochemical Analysis : Tissue homogenates are used for Myeloperoxidase (MPO) assays (as a marker for neutrophil infiltration) and Western blot analysis for p65-NF-κB expression.[1]
-
In Vitro Model: Ang II Stimulation of Cultured Cells
This protocol outlines a general method for studying the effect of PD 123319 on Ang II-induced signaling in cell culture, adaptable for various cell types like HUVECs or cardiomyocytes.[7][13]
-
Cell Culture :
-
Plate cells (e.g., H9C2 cardiomyocytes) in appropriate media and allow them to reach 70-80% confluency.
-
For experiments involving protein expression, serum-starve the cells for 12-24 hours to reduce basal signaling activity.
-
-
Antagonist Pre-treatment :
-
Pre-incubate the cells with PD 123319 (e.g., 10 µM final concentration) for 1 hour at 37°C.[13] A vehicle control (e.g., DMSO or media) should be run in parallel.
-
-
Agonist Stimulation :
-
Add Angiotensin II (e.g., 100 nM final concentration) to the media and incubate for the desired time period (e.g., 15 minutes for phosphorylation events, 6-24 hours for gene expression changes).
-
-
Downstream Analysis :
-
Western Blotting : Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against target proteins (e.g., phospho-ERK, p65-NF-κB, PLZF) and appropriate secondary antibodies.
-
Reporter Assays : For transcriptional studies, cells can be pre-transfected with a reporter plasmid (e.g., NF-κB-luciferase). After treatment, lyse the cells and measure luciferase activity according to the manufacturer's instructions.[10]
-
Functional Assays : For hypertrophy studies, measure [³H]leucine incorporation as an index of protein synthesis.[13]
-
General Experimental Workflow
The investigation of PD 123319's mechanism typically follows a multi-step, iterative process, moving from broad characterization to specific pathway analysis.
Conclusion
This compound remains an indispensable tool in pharmacology. Its core mechanism is the potent and highly selective antagonism of the Angiotensin II Type 2 receptor. This action can lead to varied, and sometimes opposing, physiological outcomes depending on the specific signaling cascade engaged by the AT2 receptor in a given tissue. It can block both the canonical protective, vasodilatory functions of the AT2 receptor and non-canonical pro-inflammatory and pro-hypertrophic pathways. For researchers, a thorough understanding of this context-dependent mechanism is critical for the accurate design of experiments and the precise interpretation of data aimed at unraveling the complex biology of the renin-angiotensin system.
References
- 1. iris.unipa.it [iris.unipa.it]
- 2. PD123319 di(trifluoroacetate), angiotensin AT2 receptor antagonist (CAS 136676-91-0) | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. adooq.com [adooq.com]
- 6. bio-techne.com [bio-techne.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PD123319, angiotensin II type II receptor antagonist, inhibits oxidative stress and inflammation in 2, 4-dinitrobenzene sulfonic acid-induced colitis in rat and ameliorates colonic contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Angiotensin II activates nuclear transcription factor-kappaB through AT1 and AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. A novel angiotensin II type 2 receptor signaling pathway: possible role in cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel angiotensin II type 2 receptor signaling pathway: possible role in cardiac hypertrophy | The EMBO Journal [link.springer.com]
- 14. Promyelocytic Leukemia Zinc Finger Protein Activates GATA4 Transcription and Mediates Cardiac Hypertrophic Signaling from Angiotensin II Receptor 2 | PLOS One [journals.plos.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Promyelocytic Leukemia Zinc Finger Protein Activates GATA4 Transcription and Mediates Cardiac Hypertrophic Signaling from Angiotensin II Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Promyelocytic leukemia zinc finger protein activates GATA4 transcription and mediates cardiac hypertrophic signaling from angiotensin II receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
PD 123319 Ditrifluoroacetate: A Technical Guide to a Selective AT2 Receptor Antagonist
Abstract
This technical guide provides an in-depth overview of PD 123319 ditrifluoroacetate, a potent and highly selective non-peptide antagonist for the Angiotensin II Type 2 (AT2) receptor. The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis, with its effects largely mediated by the AT1 and AT2 receptors. While the AT1 receptor's role in vasoconstriction and cell proliferation is well-established, the AT2 receptor often counteracts these effects. PD 123319 has been an indispensable pharmacological tool for elucidating the specific functions of the AT2 receptor in various physiological and pathological processes. This document details the compound's pharmacological profile, presents its binding affinity and selectivity data, outlines key experimental protocols for its use, and visualizes the associated signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals working within the fields of pharmacology, cardiovascular research, and cellular biology.
Introduction to the Renin-Angiotensin System and AT2 Receptor
The renin-angiotensin system (RAS) is a complex hormonal cascade that plays a pivotal role in regulating blood pressure, fluid balance, and vascular tone. The primary effector molecule, Angiotensin II (Ang II), exerts its diverse physiological effects by binding to two main G protein-coupled receptors: the AT1 and AT2 receptors.[1][2]
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AT1 Receptor: Mediates most of the classical effects of Ang II, including vasoconstriction, sodium and water retention, cell proliferation, inflammation, and fibrosis.[1][2]
-
AT2 Receptor: Generally counter-regulates the actions of the AT1 receptor.[1][2] Its activation is associated with vasodilation, anti-inflammatory effects, anti-fibrosis, and apoptosis.[1] The AT2 receptor is highly expressed in fetal tissues and its expression is low in adults, but it can be upregulated in pathological conditions like heart failure.[1][2]
Given the opposing roles of these two receptors, selective ligands are crucial for dissecting their individual contributions. PD 123319 is a tetrahydroimidazopyridine derivative that exhibits high affinity and remarkable selectivity for the AT2 receptor over the AT1 receptor, making it a gold-standard tool for investigating AT2 receptor-mediated pathways.[1][3]
Pharmacological Profile of PD 123319
PD 123319 is a potent, selective, and non-peptide antagonist of the AT2 receptor. Its selectivity is a key feature, allowing for the specific blockade of AT2-mediated effects without confounding interactions with the AT1 receptor.
Binding Affinity and Selectivity
The selectivity of PD 123319 is demonstrated by its significantly higher affinity for the AT2 receptor compared to the AT1 receptor. Quantitative data from various binding assays are summarized below.
| Parameter | Receptor | Tissue/Cell System | Value | Reference |
| IC₅₀ | AT2 | Rat Adrenal Tissue | 34 nM | [4][5][6] |
| IC₅₀ | AT2 | Rat Brain | 210 nM | [5][6] |
| IC₅₀ | AT2 | Bovine Adrenal Glomerulosa Cells | 6.9 nM | [4][7][8] |
| Kᵢ | AT2 | - | ≈ 12 nM | [3] |
| Selectivity | AT2 vs. AT1 | - | ~10,000-fold | [3] |
| AT1 Affinity | AT1 | Bovine Adrenal Glomerulosa Cells | No effect on 125I-Ang II binding | [4][8] |
Functional Activity: Antagonism and Partial Agonism
PD 123319 is widely classified as an AT2 receptor antagonist. It effectively blocks the downstream signaling initiated by AT2 receptor activation.[9] For instance, it has been shown to inhibit the anti-inflammatory and anti-fibrotic effects of AT2 receptor agonists in various disease models.[10][11]
However, recent evidence suggests that PD 123319 may exhibit partial agonist properties under certain experimental conditions.[12][13] Studies using primary human aortic endothelial cells (HAEC) or AT2R-transfected CHO cells have shown that PD 123319 can stimulate nitric oxide (NO) release, a known downstream effect of AT2 receptor activation.[12][14] This highlights the importance of carefully selecting and validating functional assays to characterize the activity of AT2 receptor ligands.
Key Experimental Protocols
This section provides detailed methodologies for common experiments involving PD 123319.
Radioligand Binding Assay for AT2 Receptor
This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of PD 123319 for the AT2 receptor.
1. Membrane Preparation:
- Homogenize cells or tissues expressing the AT2 receptor (e.g., AT2R-transfected HEK-293 cells) in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, protease inhibitors, pH 7.4).[15][16]
- Centrifuge the homogenate at low speed to remove debris.[16]
- Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10-20 minutes at 4°C).[16]
- Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.
- Resuspend the final pellet in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[16]
2. Binding Assay:
- The assay is typically performed in a 96-well plate format.[16]
- To each well, add:
- Membrane preparation (e.g., 50-120 µg protein for tissue).[16]
- A fixed concentration of a suitable radioligand, such as 125I-[Sar1,Ile8]AngII.[17][18]
- Varying concentrations of the competing ligand (PD 123319) for the competition curve.
- For determining non-specific binding, add a high concentration of a non-labeled AT2 agonist (e.g., CGP 42112A) instead of PD 123319.[17]
- For determining total binding, add assay buffer instead of a competing ligand.
- Incubate the plate (e.g., 60 minutes at 30°C) with gentle agitation to reach equilibrium.[16]
3. Separation and Counting:
- Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.[16]
- Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.[16]
4. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the log concentration of PD 123319 to generate a competition curve.
- Determine the IC₅₀ value (the concentration of PD 123319 that inhibits 50% of specific radioligand binding).
- Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.[15]
In Vitro Functional Assay: Nitric Oxide (NO) Release
This protocol is used to assess the functional activity (antagonism or partial agonism) of PD 123319 by measuring AT2 receptor-mediated NO production.[12][14]
1. Cell Culture and Preparation:
- Culture primary human aortic endothelial cells (HAEC) or CHO cells stably transfected with the AT2 receptor (AT₂R-CHO) to confluence.[12][13]
- Starve the cells in a serum-free medium for several hours (e.g., 12 hours) before the experiment to reduce basal signaling.[4]
2. Ligand Treatment:
- Pre-incubate cells with the fluorescent NO probe Diaminofluorescein-FM (DAF-FM) Diacetate.
- To test for antagonist activity, pre-treat cells with various concentrations of PD 123319 for a defined period (e.g., 30 minutes). Then, stimulate the cells with a known AT2 receptor agonist (e.g., Ang II or C21).
- To test for agonist/partial agonist activity, treat cells directly with PD 123319 alone at various concentrations.
- Include appropriate controls: vehicle-only, agonist-only.
3. Measurement of NO Production:
- Measure the fluorescence intensity using a fluorescence plate reader or microscope. An increase in fluorescence corresponds to an increase in NO production.
4. Data Analysis:
- Quantify the change in fluorescence relative to the vehicle control.
- For antagonist testing, plot the agonist-induced response against the concentration of PD 123319 to determine an IC₅₀ value.
- For agonist testing, plot the NO response against the concentration of PD 123319 to generate a dose-response curve and determine the Emax and EC₅₀.
In Vivo Study: Murine Model of Inflammation
This protocol outlines a general approach to evaluate the efficacy of PD 123319 in an animal model, such as a chemically-induced colitis model in rats.[3][10]
1. Animal Model and Grouping:
- Use an established model, such as inducing colitis in rats via intra-rectal administration of 2,4-dinitrobenzene sulfonic acid (DNBS).[3][10]
- Randomly assign animals to several groups:
- Sham/Control (no DNBS, vehicle treatment)
- DNBS + Vehicle
- DNBS + PD 123319 (low dose, e.g., 0.3 mg/kg/day)
- DNBS + PD 123319 (medium dose, e.g., 3 mg/kg/day)[3][10]
- DNBS + PD 123319 (high dose, e.g., 10 mg/kg/day)[3][10]
2. Drug Administration:
- Administer PD 123319 or vehicle daily via intraperitoneal (i.p.) injection or continuously via a subcutaneously implanted osmotic minipump.[10][19] The route and duration will depend on the specific experimental question.
3. Endpoint Analysis:
- Monitor animal health daily (body weight, clinical signs).
- At the end of the study period, euthanize the animals and collect relevant tissues (e.g., colon).
- Macroscopic Evaluation: Score the extent of tissue damage and measure parameters like colon weight/length ratio.[3]
- Histological Analysis: Process tissue sections with Hematoxylin and Eosin (H&E) staining to assess inflammation and tissue damage.[3]
- Biochemical Assays: Homogenize tissue to measure inflammatory markers such as myeloperoxidase (MPO) activity, cytokine levels (e.g., IL-1β, IL-6) via ELISA or qPCR, and markers of oxidative stress.[3][10]
- Western Blot/Immunohistochemistry: Analyze the expression and activation of key signaling proteins, such as NF-κB.[3][10]
4. Data Analysis:
- Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
AT2 Receptor Signaling Pathways
Activation of the AT2 receptor triggers signaling cascades that are distinct from and often oppose those of the AT1 receptor. PD 123319 acts by blocking the initiation of these pathways at the receptor level. The primary AT2 receptor signaling pathway involves coupling to Gi/o proteins, which can be inhibited by pertussis toxin (PTX).[9] This leads to the activation of various phosphatases, which in turn modulate downstream effectors like MAP kinases (typically inhibitory) and stimulate the bradykinin-nitric oxide (NO)-cyclic GMP (cGMP) pathway, promoting vasodilation.[1][2]
Visualized Experimental Workflows
Workflow for Radioligand Binding Assay
The following diagram illustrates the logical flow of a competitive radioligand binding experiment to determine the inhibitory constant (Kᵢ) of PD 123319.
Workflow for an In Vivo Antagonism Study
This diagram outlines the key steps in an in vivo experiment designed to test the therapeutic potential of PD 123319 in a disease model.
Conclusion
This compound remains a cornerstone pharmacological tool for the investigation of Angiotensin II Type 2 receptor function. Its high selectivity allows for the precise dissection of AT2-mediated signaling pathways, distinguishing them from the often-dominant effects of the AT1 receptor. While it is predominantly characterized as a potent antagonist, researchers should be aware of potential partial agonist activity in certain cellular contexts. The protocols and data presented in this guide offer a comprehensive resource for the effective application of PD 123319 in both in vitro and in vivo experimental settings, facilitating further discoveries into the complex role of the AT2 receptor in health and disease.
References
- 1. [AT(1) and AT(2) angiotensin II receptors: key features] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iris.unipa.it [iris.unipa.it]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. adooq.com [adooq.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. A novel angiotensin II type 2 receptor signaling pathway: possible role in cardiac hypertrophy | The EMBO Journal [link.springer.com]
- 10. PD123319, angiotensin II type II receptor antagonist, inhibits oxidative stress and inflammation in 2, 4-dinitrobenzene sulfonic acid-induced colitis in rat and ameliorates colonic contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. portlandpress.com [portlandpress.com]
- 18. Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. JCI - Evidence for the importance of angiotensin II type 1 receptor in ischemia-induced angiogenesis [jci.org]
An In-Depth Technical Guide to the Pharmacological Properties of PD 123319 Ditrifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 123319 ditrifluoroacetate is a potent and highly selective, non-peptide antagonist of the angiotensin II type 2 (AT2) receptor. This document provides a comprehensive overview of its pharmacological properties, including its mechanism of action, binding affinities, and effects in various in vitro and in vivo models. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are presented to facilitate further research and drug development efforts.
Introduction
The renin-angiotensin system (RAS) is a critical regulator of cardiovascular and renal homeostasis. Angiotensin II (Ang II), the primary effector of the RAS, mediates its diverse physiological effects through two main G protein-coupled receptors: the type 1 (AT1) and type 2 (AT2) receptors. While the AT1 receptor is known to mediate most of the classical effects of Ang II, such as vasoconstriction and cell proliferation, the AT2 receptor often counteracts these actions, promoting vasodilation, anti-inflammatory effects, and apoptosis.[1] this compound has emerged as an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the AT2 receptor due to its high selectivity.
Mechanism of Action
This compound functions as a competitive antagonist at the AT2 receptor. It selectively binds to the AT2 receptor, thereby blocking the binding of the endogenous agonist, Angiotensin II, and inhibiting its downstream signaling cascades. This selective antagonism allows for the specific investigation of AT2 receptor-mediated pathways without confounding effects from the AT1 receptor.
Quantitative Pharmacological Data
The binding affinity and potency of this compound have been characterized in various tissues and cell types. The following tables summarize key quantitative data.
Table 1: In Vitro Binding Affinity of this compound
| Parameter | Tissue/Cell Line | Value | Reference |
| IC50 | Rat Adrenal Tissue | 34 nM | [2][3] |
| IC50 | Rat Brain | 210 nM | [2][3] |
| IC50 | Bovine Adrenal Glomerulosa Cells | 6.9 nM | [4] |
| Ki | AT2 Receptor | ~12 nM | [5] |
Table 2: In Vivo Study Dosages of PD 123319
| Animal Model | Doses Administered (i.p.) | Observed Effects | Reference |
| Rat Model of Colitis | 0.3, 3, and 10 mg/kg | Amelioration of colon injury and inflammation | [5][6] |
| Newborn Rats with Hyperoxia-Induced Lung Injury | 0.1 mg/kg/day | Attenuation of cardiopulmonary injury | [7] |
Signaling Pathways
PD 123319, by blocking the AT2 receptor, inhibits several downstream signaling pathways. The primary pathways modulated by the AT2 receptor are depicted below.
AT2 Receptor-Mediated Signaling
Activation of the AT2 receptor by Angiotensin II initiates a cascade of intracellular events that often oppose the actions of the AT1 receptor. PD 123319 blocks these signaling pathways.
Caption: AT2 Receptor Signaling Pathway Antagonized by PD 123319.
Modulation of the NF-κB Pathway
Studies have shown that AT2 receptor activation can lead to the inhibition of the pro-inflammatory NF-κB pathway.[5][6] PD 123319, by blocking the AT2 receptor, would therefore prevent this inhibitory effect.
Caption: PD 123319 Blocks AT2R-Mediated Inhibition of NF-κB.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of this compound.
AT2 Receptor Competitive Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of PD 123319 for the AT2 receptor.
Materials:
-
Membrane Preparation: Crude membrane fractions from tissues or cells expressing AT2 receptors.
-
Radioligand: [125I]-[Sar1,Ile8] Angiotensin II.
-
Unlabeled Ligand: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.2% BSA.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: Pre-soaked in wash buffer.
-
Scintillation Fluid.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Homogenize tissue or cells in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 1 mM MgCl2, and protease inhibitors).
-
Centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet membranes.
-
Resuspend the pellet in wash buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer to the desired protein concentration.
-
-
Assay Setup:
-
Prepare tubes for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add a fixed concentration of [125I]-[Sar1,Ile8] Angiotensin II.
-
Non-specific Binding: Add the radioligand and a high concentration of unlabeled Angiotensin II (1 µM).
-
Competitive Binding: Add the radioligand and increasing concentrations of PD 123319.
-
-
Incubation:
-
Add the membrane preparation (20-50 µg of protein) to each tube.
-
Adjust the final volume to 250 µL with assay buffer.
-
Incubate at room temperature for 60-120 minutes to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with 4 mL of ice-cold wash buffer.
-
-
Counting and Analysis:
-
Place filters in scintillation vials, add scintillation fluid, and count radioactivity.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the PD 123319 concentration to determine the IC50.
-
Nitric Oxide (NO) Release Functional Assay
This assay measures the ability of PD 123319 to antagonize AT2 receptor-mediated NO release.
Materials:
-
Cells: Human Aortic Endothelial Cells (HAEC) or CHO cells transfected with the AT2 receptor.
-
AT2 Receptor Agonist: Angiotensin II or a selective AT2 agonist like CGP 42112A.
-
Antagonist: this compound.
-
NO Probe: DAF-FM diacetate (5 µM).
-
Cell Culture Medium.
-
96-well plates.
-
Fluorescence Microscope or Plate Reader.
Procedure:
-
Cell Culture:
-
Seed HAEC or AT2R-transfected CHO cells in 96-well plates and culture until confluent.
-
-
Probe Loading:
-
Wash cells with serum-free medium.
-
Load cells with 5 µM DAF-FM diacetate for 30 minutes at 37°C.
-
-
Treatment:
-
Wash cells to remove excess probe.
-
Pre-incubate cells with varying concentrations of PD 123319 for 30 minutes.
-
Stimulate cells with an AT2 receptor agonist (e.g., 100 nM Ang II) for 15-30 minutes. Include control wells with no agonist and agonist alone.
-
-
Measurement and Analysis:
-
Measure the fluorescence intensity using a fluorescence microscope or plate reader (Excitation/Emission ~495/515 nm).
-
Calculate the inhibition of agonist-induced NO release by PD 123319.
-
Conclusion
This compound is a cornerstone tool for investigating the multifaceted roles of the AT2 receptor. Its high potency and selectivity make it indispensable for delineating the signaling pathways and physiological functions of this receptor. The data and protocols presented in this guide are intended to support the ongoing research and development of novel therapeutics targeting the renin-angiotensin system.
References
- 1. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 7. Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to PD 123319 Ditrifluoroacetate: Chemical Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 123319 ditrifluoroacetate is a potent and highly selective, non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor.[1][2][3][4][5] It is a crucial pharmacological tool for elucidating the physiological and pathophysiological roles of the AT2 receptor, which often counteracts the effects of the Angiotensin II Type 1 (AT1) receptor. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound, tailored for researchers and professionals in drug development.
Chemical Structure and Properties
This compound is systematically named (6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid.[1][6] The compound is a salt, with the active antagonist molecule complexed with two molecules of trifluoroacetic acid.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid | [1][6] |
| Synonyms | PD 123319, PD 123,319 di(trifluoroacetate) salt hydrate, (S)-(+)-PD 123319 | [7][8] |
| CAS Number | 136676-91-0 | [1][3][6][8] |
| Molecular Formula | C35H34F6N4O7 | [1][6] |
| Molecular Weight | 736.67 g/mol | [3][8] |
| Appearance | Solid powder | [8] |
| Solubility | Soluble in water to 100 mM. Soluble in DMSO. | [1][2][9] |
| Purity | Typically ≥98% (HPLC) | [3][5][8] |
Synthesis of PD 123319
The synthesis of PD 123319 has been described in the scientific literature, with an improved methodology reported by Cundy et al. (2000), which builds upon the original work by Blankley et al. (1991).[8] The synthesis is a multi-step process. An overview of an improved synthetic route is provided below.[8]
Experimental Protocol: Improved Synthesis of PD 123319
A detailed, step-by-step experimental protocol for the synthesis of PD 123319 is outlined in the publication by Cundy, D., Gurr, P. A., Knill, A. M., & Tsanaktsidis, J. (2000). An improved synthesis of (S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]- 5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid ditrifluoroacetate dihydrate (PD123319). ARKIVOC, 2000(2), 158-164. Researchers should refer to this publication for precise reaction conditions, reagent quantities, and purification methods.
The general synthetic workflow involves the following key transformations:
Biological Activity and Mechanism of Action
PD 123319 is a potent and selective antagonist of the AT2 receptor, exhibiting significantly lower affinity for the AT1 receptor.[2] This selectivity makes it an invaluable tool for differentiating the physiological effects mediated by the two major angiotensin II receptor subtypes.
Table 2: In Vitro Activity of PD 123319
| Parameter | Tissue/Cell Line | Value | Reference |
| IC50 | Rat adrenal tissue | 34 nM | [1][2][3][4] |
| IC50 | Rat brain tissue | 210 nM | [1][3] |
| IC50 | Bovine adrenal glomerulosa cells (AT2 site) | 6.9 nM | [2][7] |
| IC50 | Bovine adrenal glomerulosa cells (AT1 site) | > 10 µM | [2][7] |
Signaling Pathways
The AT2 receptor, upon activation by angiotensin II, often mediates effects that oppose those of the AT1 receptor. PD 123319, by blocking the AT2 receptor, allows for the specific investigation of these pathways. The AT2 receptor is known to be involved in:
-
Vasodilation: The AT2 receptor promotes vasodilation, and this effect can be inhibited by PD 123319. This vasodilation is often mediated through the release of nitric oxide (NO) and bradykinin.[9]
-
Anti-proliferative and Pro-apoptotic Effects: In many cell types, the AT2 receptor inhibits cell growth and can induce apoptosis.
-
Modulation of Inflammatory Responses: Recent studies have indicated a role for the AT2 receptor in inflammation. PD 123319 has been shown to ameliorate colitis in animal models by inhibiting NF-κB activation and reducing the expression of pro-inflammatory cytokines like IL-1β and IL-6.[6][10]
The signaling cascade downstream of the AT2 receptor is complex and can involve the activation of various phosphatases and the production of signaling molecules like cGMP.[9]
Applications in Research and Drug Development
This compound is an indispensable tool for:
-
Target Validation: Investigating the therapeutic potential of agonizing or antagonizing the AT2 receptor in various disease models, including cardiovascular diseases, renal disorders, and inflammatory conditions.
-
Pharmacological Profiling: Differentiating the effects of angiotensin II and other ligands on AT1 versus AT2 receptors.
-
Lead Optimization: Serving as a reference compound in the development of new, more potent, or selective AT2 receptor modulators.
Conclusion
This compound remains a cornerstone for research into the renin-angiotensin system. Its high selectivity for the AT2 receptor allows for the precise dissection of the complex and often counter-regulatory roles of this receptor in health and disease. A thorough understanding of its chemical properties, synthesis, and biological activity is essential for any researcher or drug development professional working in this field.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel angiotensin II type 2 receptor signaling pathway: possible role in cardiac hypertrophy | The EMBO Journal [link.springer.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. rndsystems.com [rndsystems.com]
- 6. PD123319, angiotensin II type II receptor antagonist, inhibits oxidative stress and inflammation in 2, 4-dinitrobenzene sulfonic acid-induced colitis in rat and ameliorates colonic contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iris.unipa.it [iris.unipa.it]
The In Vivo Effects of PD 123319 Ditrifluoroacetate on Blood Pressure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo effects of PD 123319 ditrifluoroacetate, a selective angiotensin II type 2 (AT2) receptor antagonist, on blood pressure. By summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways and workflows, this document serves as a critical resource for professionals engaged in cardiovascular research and drug development.
Introduction to PD 123319 and the AT2 Receptor
PD 123319 is a potent and selective non-peptide antagonist of the angiotensin II type 2 (AT2) receptor, with an IC50 of 34 nM.[1] The AT2 receptor is a component of the renin-angiotensin system (RAS), which plays a crucial role in regulating blood pressure and cardiovascular homeostasis. While the angiotensin II type 1 (AT1) receptor is known to mediate the primary pressor effects of angiotensin II, the AT2 receptor often exerts counter-regulatory effects, including vasodilation.[2][3] The vasodilatory signaling cascade stimulated by the AT2 receptor is thought to involve bradykinin, nitric oxide (NO), and cyclic guanosine monophosphate (cGMP).[2][3] Understanding the in vivo effects of blocking this receptor with PD 123319 is therefore essential for elucidating the physiological role of the AT2 receptor and for the development of novel antihypertensive therapies.
Quantitative Data on Blood Pressure Effects
The in vivo effects of PD 123319 on blood pressure are context-dependent, varying with the animal model, the route of administration, and the presence of other pharmacological agents. The following tables summarize quantitative data from key studies.
Table 1: Effects of PD 123319 on Blood Pressure in Animal Models
| Animal Model | Treatment | Route of Administration | Dose | Change in Blood Pressure (mmHg) | Reference |
| Spontaneously Hypertensive Rats (SHR) | PD 123319 | Intravenous | 0.36 mg/kg/min | Minor decrease | [4] |
| Spontaneously Hypertensive Rats (SHR) | PD 123319 | Not specified | 10 mg/kg/day | No additional effect on MAP when co-administered with candesartan | [5] |
| Wistar Rats | Angiotensin II + PD 123319 | Subcutaneous | 30 mg/kg/day | No significant change in systolic blood pressure compared to Angiotensin II alone (158 ± 3.0 vs 158 ± 4.9) | [6] |
| Sodium Replete Rats | PD 123319 | 3rd Ventricle (i.c.v.) | 6.25-200 nmol | Increase in Mean Arterial Pressure (MAP) | [7] |
| Sodium Replete Rats | PD 123319 | 4th Ventricle (i.c.v.) | 6.25-200 nmol | Increase in Mean Arterial Pressure (MAP) | [7] |
Table 2: Effects of PD 123319 on Blood Pressure in Humans
| Population | Treatment | Route of Administration | Dose | Change in Blood Pressure (mmHg) | Reference |
| Healthy Volunteers | PD 123319 (during placebo) | Intrabrachial Arterial | 10 µ g/min | Increase in Mean Arterial Pressure (80 ± 9 to 92 ± 17) | [8] |
| Healthy Volunteers | PD 123319 (during telmisartan) | Intrabrachial Arterial | 10 µ g/min | Increase in Mean Arterial Pressure (80 ± 11 to 90 ± 14) | [8] |
Experimental Protocols
The following sections detail standardized methodologies for investigating the in vivo effects of PD 123319 on blood pressure in rodent models.
Animal Models
The most commonly used animal models are adult male Wistar or Sprague-Dawley rats, as well as spontaneously hypertensive rats (SHR), typically weighing between 150-200g.[9] All experimental procedures should be approved by an institutional animal ethics committee and conducted in accordance with relevant guidelines.[9]
Surgical Preparation for Blood Pressure Measurement
For direct and continuous blood pressure monitoring, surgical cannulation of a major artery is required.
-
Anesthesia: Anesthetize the rat using an appropriate agent such as urethane (1200 mg/kg, i.p.) or pentobarbital sodium (60 mg/kg, i.p.).[9]
-
Cannulation: Surgically expose and cannulate the carotid artery for blood pressure measurement.[9] A separate vein, such as the jugular vein, can be cannulated for intravenous drug administration.
-
Transducer Connection: Connect the arterial cannula to a pressure transducer, which is linked to a data acquisition system for continuous recording of blood pressure.[9]
-
Stabilization: Allow the animal's blood pressure to stabilize for a period of at least 10 minutes before commencing the experiment.[1]
Drug Preparation and Administration
This compound is soluble in water. Prepare fresh solutions immediately before injection. Administration can be performed via several routes, depending on the experimental question:
-
Intravenous (i.v.) infusion: For systemic effects.
-
Subcutaneous (s.c.) infusion: Often via osmotic minipumps for chronic studies.[6]
-
Intracerebroventricular (i.c.v.) injection: To investigate central effects on blood pressure regulation.[7]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of the AT2 receptor and a typical experimental workflow for studying the effects of PD 123319.
AT2 Receptor Signaling Pathway
Caption: AT2 Receptor Signaling Cascade Leading to Vasodilation.
Experimental Workflow for In Vivo Blood Pressure Studies
Caption: Workflow for In Vivo Blood Pressure Measurement with PD 123319.
Conclusion
The in vivo effects of this compound on blood pressure are multifaceted and highlight the complex role of the AT2 receptor in cardiovascular regulation. While AT2 receptor activation generally promotes vasodilation, blockade with PD 123319 does not consistently lead to an increase in blood pressure and can, in some instances, cause a minor decrease or have no significant effect, particularly when administered alone in hypertensive models.[4][5] However, in the presence of AT1 receptor blockade, the effects of PD 123319 become more pronounced, often unmasking the vasodilatory role of the AT2 receptor.[10] Furthermore, central administration of PD 123319 can lead to an increase in blood pressure, suggesting a role for central AT2 receptors in blood pressure control.[7] In healthy humans, intra-arterial infusion of PD 123319 has been shown to increase systemic blood pressure.[8] These findings underscore the importance of considering the experimental context when interpreting the effects of PD 123319 and suggest that the AT2 receptor may be a valuable target for the development of novel cardiovascular therapies. This guide provides a foundational resource for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of modulating the AT2 receptor pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Role of the angiotensin AT2 receptor in blood pressure regulation and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. AT2 RECEPTORS: BENEFICIAL COUNTER-REGULATORY ROLE IN CARDIOVASCULAR AND RENAL FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Angiotensin II Subtype 2 Receptor (AT(2)R) Antagonist, PD123319, on Cardiovascular Remodelling of Aged Spontaneously Hypertensive Rats during Chronic Angiotensin II Subtype 1 Receptor (AT(1)R) Blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Effects of intracerebroventricular injections of losartan or PD123319 on arterial pressure and heart rate of sodium replete and sodium deplete rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Increase in systemic blood pressure during intra-arterial PD123319 infusion: evidence for functional expression of angiotensin type 2 receptors in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
PD 123319 Ditrifluoroacetate and its Impact on Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of PD 123319 ditrifluoroacetate, a selective angiotensin II type 2 (AT2) receptor antagonist, and its complex role in modulating oxidative stress. This document summarizes key quantitative data from preclinical studies, offers detailed experimental protocols from cited research, and visualizes the intricate signaling pathways involved.
Introduction
This compound is a potent and selective non-peptide antagonist of the angiotensin II type 2 (AT2) receptor, with IC50 values of 34 nM and 210 nM in rat adrenal and brain tissue, respectively. It is a widely used pharmacological tool to investigate the physiological and pathophysiological roles of the AT2 receptor. The renin-angiotensin system (RAS) is a critical regulator of cardiovascular and renal homeostasis, with angiotensin II (Ang II) as its primary effector peptide. Ang II exerts its effects through two main receptor subtypes, AT1 and AT2. While the AT1 receptor is known to mediate most of the classical effects of Ang II, including vasoconstriction, inflammation, and the generation of reactive oxygen species (ROS), the role of the AT2 receptor is more complex and often appears to counteract the actions of the AT1 receptor.[1]
Oxidative stress, characterized by an imbalance between the production of ROS and the antioxidant defense capacity of the cell, is implicated in the pathogenesis of numerous diseases. The role of the AT2 receptor in this process is a subject of ongoing research, with studies presenting seemingly contradictory findings. Some research suggests that AT2 receptor activation is protective against oxidative stress, while other studies, employing the antagonist PD 123319, have also demonstrated a reduction in oxidative stress under certain pathological conditions.[1][2] This guide will explore these nuances by presenting data and methodologies from key studies.
Data Presentation: Quantitative Effects on Oxidative Stress Markers
The following tables summarize the quantitative data from preclinical studies investigating the impact of this compound on various markers of oxidative stress.
Table 1: Effects of PD 123319 on Markers of Oxidative Stress in a Rat Model of DNBS-Induced Colitis [3]
| Marker | Treatment Group | Result (Mean ± SEM) | Fold Change vs. DNBS |
| Nitrite Levels (µM/mg protein) | Sham | 2.5 ± 0.3 | - |
| DNBS | 7.8 ± 0.5 | 1.0 | |
| DNBS + PD 123319 (3 mg/kg) | 4.5 ± 0.4§ | ↓ 0.58 | |
| DNBS + PD 123319 (10 mg/kg) | 3.8 ± 0.3§ | ↓ 0.49 | |
| ROS Levels (DCF fluorescence/mg protein) | Sham | 1500 ± 200 | - |
| DNBS | 4800 ± 300 | 1.0 | |
| DNBS + PD 123319 (3 mg/kg) | 2800 ± 250§ | ↓ 0.58 | |
| DNBS + PD 123319 (10 mg/kg) | 2200 ± 200§ | ↓ 0.46 |
-
p < 0.05 vs. Sham group; § p < 0.05 vs. DNBS group. Data extracted from Zizzo et al., 2020.[3]
Table 2: Effects of PD 123319 on Markers of Oxidative Stress in Angiotensin II-Infused Rats [4]
| Marker | Treatment Group | Result (pg/24h, Mean ± SEM) | Fold Change vs. Ang II |
| 8-Isoprostane Excretion | Vehicle | 5.4 ± 0.8 | - |
| Angiotensin II | 7.6 ± 0.5* | 1.0 | |
| Angiotensin II + PD 123319 | 15.8 ± 2.0# | ↑ 2.08 | |
| Malondialdehyde (MDA) Excretion | Vehicle | Not reported in abstract | - |
| Angiotensin II | Increased vs. Vehicle | 1.0 | |
| Angiotensin II + PD 123319 | Further increased vs. Ang II | ↑ |
-
p < 0.05 vs. Vehicle group; # p < 0.005 vs. Ang II group. Data extracted from the abstract of Chabrashvili et al., 2003.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the data presentation.
DNBS-Induced Colitis in Rats and PD 123319 Treatment[4]
-
Animal Model: Male Wistar rats (250-350 g) are used. Colitis is induced by a single intrarectal administration of 2,4-dinitrobenzene sulfonic acid (DNBS; 30 mg in 0.5 mL of 50% ethanol) under light ether anesthesia. Sham-operated animals receive a saline enema.
-
Drug Administration: this compound is dissolved in saline. Rats are treated with intraperitoneal (i.p.) injections of PD 123319 (0.3, 3, or 10 mg/kg) or vehicle (saline) once daily for 6 days, starting from the day of DNBS instillation.
-
Assessment of Oxidative Stress:
-
Nitrite Assay: Colonic tissue is homogenized in a buffer containing 100 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.1% SDS, and protease inhibitors. The homogenate is centrifuged at 12,000 x g for 15 minutes at 4°C. The supernatant is used to measure nitrite concentration using the Griess reagent. The absorbance is read at 550 nm.
-
Reactive Oxygen Species (ROS) Measurement: ROS production in colonic tissue is measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA). Tissue homogenates are incubated with DCF-DA (5 µM) for 30 minutes at 37°C. The fluorescence of dichlorofluorescein (DCF) is measured using a spectrofluorometer with excitation at 488 nm and emission at 525 nm.
-
Angiotensin II Infusion in Rats and PD 123319 Treatment[5]
-
Animal Model: Sprague-Dawley rats are used. Angiotensin II is infused subcutaneously via osmotic minipumps at a rate of 60 ng/min for 1 week.
-
Drug Administration: The AT2 receptor antagonist PD 123319 is co-infused with Angiotensin II via the osmotic minipumps.
-
Assessment of Oxidative Stress:
-
8-Isoprostane and Malondialdehyde (MDA) Measurement: 24-hour urine samples are collected from the rats. Urinary levels of 8-isoprostane (a marker of lipid peroxidation) and MDA are measured using specific enzyme immunoassay (EIA) kits.
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by PD 123319 in the context of oxidative stress.
PD 123319 and the NF-κB Signaling Pathway in Inflammation-Induced Oxidative Stress
In the context of DNBS-induced colitis, inflammation leads to the activation of the NF-κB pathway, a key regulator of pro-inflammatory and pro-oxidant genes. PD 123319 has been shown to inhibit this pathway.[3]
Caption: PD 123319 inhibits the NF-κB pathway by blocking the AT2 receptor.
The Dual Role of the AT2 Receptor in Angiotensin II-Induced Oxidative Stress
Angiotensin II is a potent inducer of oxidative stress, primarily through the AT1 receptor-mediated activation of NADPH oxidase. The AT2 receptor is thought to have a counter-regulatory role. Blockade of the AT2 receptor with PD 123319 can therefore lead to an unopposed AT1 receptor effect, potentially increasing oxidative stress.
Caption: Dual role of AT1 and AT2 receptors in Ang II-induced oxidative stress.
Experimental Workflow for Studying PD 123319 Effects
This diagram outlines the general workflow for investigating the impact of PD 123319 on oxidative stress in a preclinical model.
References
- 1. Role of the angiotensin II AT2 receptor in inflammation and oxidative stress: opposing effects in lean and obese Zucker rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PD123319, angiotensin II type II receptor antagonist, inhibits oxidative stress and inflammation in 2, 4-dinitrobenzene sulfonic acid-induced colitis in rat and ameliorates colonic contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.unipa.it [iris.unipa.it]
- 4. Effects of ANG II type 1 and 2 receptors on oxidative stress, renal NADPH oxidase, and SOD expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the anti-inflammatory effects of PD 123319 ditrifluoroacetate.
An In-depth Technical Guide to the Anti-inflammatory Effects of PD 123319 Ditrifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent and selective non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor.[1][2] Its role in modulating inflammatory processes is a subject of ongoing investigation, with evidence suggesting both pro- and anti-inflammatory effects depending on the pathological context and experimental model. This technical guide synthesizes the current understanding of PD 123319's impact on inflammation, presenting key experimental findings, detailed methodologies, and elucidated signaling pathways. The contradictory nature of the AT2 receptor's function in inflammation is highlighted, providing a comprehensive overview for researchers in the field.
Introduction to this compound and the AT2 Receptor in Inflammation
The renin-angiotensin system (RAS) is a critical regulator of cardiovascular and renal homeostasis. Its primary effector, Angiotensin II (Ang II), exerts its effects through two main G-protein-coupled receptors: the AT1 and AT2 receptors. While the AT1 receptor is well-characterized for its pro-inflammatory, vasoconstrictive, and pro-fibrotic actions, the role of the AT2 receptor is more enigmatic.[3][4]
This compound serves as a crucial pharmacological tool to probe the function of the AT2 receptor. As a selective antagonist, it allows for the specific blockade of AT2 receptor signaling, thereby helping to delineate its contribution to physiological and pathophysiological processes, including inflammation.
The literature presents a dual role for the AT2 receptor in inflammation. Many studies suggest that AT2 receptor activation is inherently anti-inflammatory, counteracting the detrimental effects of AT1 receptor stimulation.[5][6][7] This protective role is often associated with the production of nitric oxide (NO) and the activation of phosphatases.[5][6] Conversely, a growing body of evidence indicates that in certain contexts, the AT2 receptor can mediate pro-inflammatory responses. In these scenarios, blockade of the AT2 receptor with PD 123319 results in a reduction of inflammation.[8][9][10] These pro-inflammatory actions appear to be mediated through pathways involving nuclear factor-kappa B (NF-κB) and the generation of reactive oxygen species (ROS).[8][9][10]
This guide will explore these contrasting findings, presenting the data and experimental frameworks that underpin our current understanding of PD 123319's anti-inflammatory effects.
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from studies investigating the anti-inflammatory effects of this compound.
Table 1: Effects of PD 123319 on Inflammatory Markers in a Rat Model of DNBS-Induced Colitis
| Parameter | Treatment Group | Dose | Outcome | Reference |
| Macroscopic Score | DNBS + PD 123319 | 3 mg/kg | Significant reduction in colonic lesions | [8] |
| DNBS + PD 123319 | 10 mg/kg | Distinct reduction in colonic lesions | [8] | |
| Myeloperoxidase (MPO) Activity | DNBS + PD 123319 | 0.3, 3, 10 mg/kg | Dose-dependent reduction | [8][10] |
| IL-1β Expression | DNBS + PD 123319 | 0.3, 3, 10 mg/kg | Dose-dependent downregulation | [8][10] |
| IL-6 Expression | DNBS + PD 123319 | 0.3, 3, 10 mg/kg | Dose-dependent downregulation | [8][10] |
| iNOS Expression | DNBS + PD 123319 | 0.3, 3, 10 mg/kg | Dose-dependent downregulation | [8][10] |
| p65-NF-κB Expression | DNBS + PD 123319 | 0.3, 3, 10 mg/kg | Significant decrease | [8][10] |
Table 2: Effects of PD 123319 on Inflammatory Signaling in PC12W Cells
| Parameter | Treatment | Concentration | Outcome | Reference |
| AT2R Expression | PD 123319 | 1 μM | 76% decrease | [3] |
| TNF-α Production | PD 123319 | 1 μM | 84% increase | [3] |
| STAT3 Phosphorylation | PD 123319 | 1 μM | 67% increase | [3] |
Experimental Protocols
In Vivo Model: DNBS-Induced Colitis in Rats
This protocol describes an experimental model of inflammatory bowel disease where the anti-inflammatory effects of PD 123319 were investigated.[8][9][10]
-
Animal Model: Male Wistar rats.
-
Induction of Colitis: Colitis is induced by a single intra-rectal administration of 2,4-dinitrobenzene sulfonic acid (DNBS).
-
Treatment: PD 123319 is administered intraperitoneally (i.p.) at doses of 0.3, 3, and 10 mg/kg.
-
Assessment of Inflammation:
-
Macroscopic and Histopathological Analysis: The colon is excised, and the extent of mucosal damage is scored. Histological examination is performed to assess tissue injury and inflammatory cell infiltration.
-
Myeloperoxidase (MPO) Activity: MPO activity, an indicator of neutrophil infiltration, is measured in colonic tissue samples.
-
Cytokine and Enzyme Expression: The colonic expression of pro-inflammatory cytokines (IL-1β, IL-6) and inducible nitric oxide synthase (iNOS) is quantified, likely using methods such as quantitative PCR (qPCR) or Western blotting.
-
NF-κB Activation: The expression of the p65 subunit of NF-κB is measured to determine the activation of this key inflammatory transcription factor.
-
In Vitro Model: PC12W Cells
This protocol outlines a cell-based assay used to investigate the role of the AT2 receptor in inflammatory signaling.[3]
-
Cell Line: PC12W cells, which express AT2 receptors but not AT1 receptors.
-
Treatment: Cells are treated with the AT2 receptor antagonist PD 123319 at a concentration of 1 μM.
-
Analysis of Protein Expression and Signaling:
-
Western Blotting: This technique is used to quantify the expression of the AT2 receptor.
-
Bio-Plex Cytokine Assay: A multiplex immunoassay is employed to measure the production of the pro-inflammatory cytokine TNF-α in the cell culture supernatant.
-
Phosphoprotein Cellular Signaling Assays: These assays are used to quantify the phosphorylation status of key signaling proteins, such as STAT3, to assess the activation of specific signaling pathways.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways associated with the AT2 receptor in inflammation and the general experimental workflows.
Caption: AT2 Receptor-Mediated Anti-inflammatory Signaling Pathway.
Caption: AT2 Receptor-Mediated Pro-inflammatory Signaling Pathway.
Caption: Experimental Workflow for DNBS-Induced Colitis Model.
Discussion and Future Directions
The available evidence demonstrates that this compound has significant, albeit complex, effects on inflammation. In the context of DNBS-induced colitis, the blockade of the AT2 receptor by PD 123319 is clearly anti-inflammatory, leading to a reduction in inflammatory cell infiltration, pro-inflammatory cytokine expression, and NF-κB activation.[8][9][10] This suggests a pro-inflammatory role for the AT2 receptor in this specific model of intestinal inflammation.
Conversely, the study on PC12W cells indicates that antagonizing the AT2 receptor with PD 123319 leads to an increase in the pro-inflammatory cytokine TNF-α and the activation of the pro-inflammatory STAT3 signaling pathway.[3] This finding aligns with the more classical view of the AT2 receptor as an anti-inflammatory mediator.
These seemingly contradictory findings underscore the context-dependent nature of AT2 receptor signaling in inflammation. The ultimate effect of AT2 receptor modulation may depend on a variety of factors, including:
-
The specific tissue or cell type.
-
The nature of the inflammatory stimulus.
-
The relative expression levels of AT1 and AT2 receptors.
-
The crosstalk with other signaling pathways.
For drug development professionals, this complexity highlights the need for careful consideration of the target indication and the specific inflammatory milieu when considering the AT2 receptor as a therapeutic target. Further research is warranted to fully elucidate the molecular switches that determine whether AT2 receptor activation or inhibition will be beneficial in a given inflammatory disease.
Future investigations should focus on:
-
Characterizing the downstream signaling pathways of the AT2 receptor in different immune and non-immune cell types.
-
Investigating the effects of PD 123319 in a wider range of pre-clinical models of inflammatory diseases.
-
Exploring the potential for biased agonism or antagonism at the AT2 receptor to selectively promote anti-inflammatory responses.
By continuing to unravel the intricacies of AT2 receptor signaling, the scientific community can better leverage compounds like PD 123319 to develop novel therapeutic strategies for a host of inflammatory disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Angiotensin II Type-2 Receptors Modulate Inflammation Through Signal Transducer and Activator of Transcription Proteins 3 Phosphorylation and TNFα Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Emerging Role of Angiotensin AT2 Receptor in Anti-Inflammation: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. iris.unipa.it [iris.unipa.it]
- 9. researchgate.net [researchgate.net]
- 10. PD123319, angiotensin II type II receptor antagonist, inhibits oxidative stress and inflammation in 2, 4-dinitrobenzene sulfonic acid-induced colitis in rat and ameliorates colonic contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
Role of AT2 receptor antagonism in cardiovascular disease models
An in-depth technical guide for researchers, scientists, and drug development professionals on the role of Angiotensin II Type 2 (AT2) receptor antagonism in cardiovascular disease models.
Abstract
The Renin-Angiotensin System (RAS) is a critical regulator of cardiovascular homeostasis, with its primary effector, Angiotensin II (Ang II), mediating its effects through two main receptor subtypes: AT1 and AT2. While the AT1 receptor (AT1R) is well-known for mediating vasoconstriction, inflammation, and cellular growth, the role of the AT2 receptor (AT2R) is more complex and often counter-regulatory to the AT1R.[1][2] AT2R expression, typically low in adult tissues, is significantly upregulated in pathological states such as myocardial infarction, hypertension, and atherosclerosis, suggesting its involvement in tissue remodeling and disease progression.[3][4][5] This guide provides a comprehensive technical overview of the role of AT2R antagonism in various preclinical cardiovascular disease models. It summarizes key quantitative data, details experimental protocols, and visualizes critical signaling pathways and workflows to offer a detailed resource for professionals in the field. The evidence largely indicates that AT2R antagonism often exacerbates cardiovascular pathologies, suggesting that the AT2R plays a protective role in the cardiovascular system.
AT2 Receptor Signaling Pathways
Activation of the AT2R triggers signaling cascades that generally oppose the effects of AT1R activation.[2][3] Unlike the AT1R, which couples to Gq/11 and Gi proteins to increase intracellular calcium and activate kinase pathways, the AT2R signaling is less conventional. It often involves the activation of protein phosphatases and the bradykinin-nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) pathway.[4][6][7]
Key AT2R signaling mechanisms include:
-
Activation of Phosphatases: AT2R stimulation leads to the activation of various phosphatases, including Src homology region 2 domain-containing phosphatase-1 (SHP-1), protein phosphatase 2A (PP2A), and mitogen-activated protein kinase (MAPK) phosphatase-1 (MKP-1).[6][7][8] These phosphatases can dephosphorylate and inactivate key kinases in the AT1R signaling cascade, such as extracellular signal-regulated kinases 1 and 2 (ERK1/2), thereby inhibiting cellular growth and proliferation.[8][9]
-
Bradykinin-NO-cGMP Pathway: The AT2R can form a functional heterodimer with the bradykinin B2 receptor.[9] Its activation stimulates the synthesis and release of bradykinin, which in turn activates endothelial nitric oxide synthase (eNOS) to produce NO.[3][9] NO then activates soluble guanylate cyclase, leading to increased cGMP levels and subsequent vasodilation.[4][9]
-
Apoptosis: In various cell types, including vascular smooth muscle cells and fibroblasts, AT2R activation has been shown to induce programmed cell death (apoptosis), which can be beneficial in preventing excessive tissue remodeling.[1][3]
Experimental Protocols and Methodologies
The role of AT2R antagonism is primarily investigated through genetic knockout models or pharmacological blockade in animal models of cardiovascular disease.
General Experimental Workflow
A typical experimental design involves inducing a cardiovascular pathology in animals, followed by treatment with an AT2R antagonist or vehicle control, and subsequent analysis of physiological and molecular endpoints.
Key Experimental Protocols
-
Protocol 1: Angiotensin II-Induced Abdominal Aortic Aneurysm (AAA) and Atherosclerosis
-
Animal Model: Apolipoprotein E-deficient (apoE−/−) mice, which are prone to hyperlipidemia and atherosclerosis.[5]
-
Disease Induction: Mice are subcutaneously infused with Angiotensin II (e.g., 500-1000 ng/kg/min) for 28 days via osmotic minipumps. This infusion promotes the formation of AAA and accelerates atherosclerosis.[5]
-
Treatment: A cohort of mice is co-infused with the AT2R antagonist PD123319 (e.g., 50 mg/kg/day) along with Angiotensin II. A control group receives only Angiotensin II.[5]
-
Endpoint Analysis: After the infusion period, systolic blood pressure is monitored. The aortas are then excised, and the incidence and severity of AAA are visually and morphometrically assessed. Atherosclerotic lesion area in the aortic arch and thoracic aorta is quantified after staining (e.g., with Oil Red O).[5]
-
-
Protocol 2: Myocardial Infarction (MI) Model
-
Animal Model: Wild-type and AT2R-null (-/-) mice on the same genetic background.[10]
-
Disease Induction: Acute myocardial infarction (AMI) is induced by permanent ligation of the left anterior descending (LAD) coronary artery. Sham-operated animals undergo the same surgical procedure without the ligation.[10]
-
Endpoint Analysis: Survival rates are monitored over a set period (e.g., 7 days). Cardiac function is assessed using echocardiography at different time points post-MI. At the end of the study, hearts and lungs are weighed, and ventricular tissue is collected to measure mRNA levels of cardiac stress markers like brain natriuretic peptide (BNP). Histological analysis is performed to assess infarct size and pulmonary congestion.[10]
-
Effects of AT2R Antagonism in Cardiovascular Disease Models
Atherosclerosis and Abdominal Aortic Aneurysms
Studies consistently show that AT2R blockade worsens Ang II-induced vascular pathologies. In apoE−/− mice, co-infusion of Ang II with the AT2R antagonist PD123319 dramatically increases both the incidence and severity of abdominal aortic aneurysms compared to Ang II infusion alone.[5] This suggests that the AT2R plays a crucial protective role in maintaining aortic wall integrity under pathological stress. In contrast, direct stimulation of the AT2R with the agonist Compound 21 (C21) has been shown to prevent AAA progression in a rat elastase-infusion model, further highlighting the protective function of this receptor.[11]
| Model | Treatment | Key Finding | Quantitative Data | Reference |
| Rat AAA (Elastase) | C21 (AT2R Agonist) | Prevented AAA progression | Aortic diameter reduced by 28% vs. vehicle (1.9 mm vs 2.65 mm) | [11] |
| Mouse AAA (Ang II) | Ang II + PD123319 | Increased incidence and severity of AAA | Aneurysm incidence: 100% (Ang II + PD123319) vs. 67% (Ang II alone) | [5] |
| Mouse Atherosclerosis | Ang II + PD123319 | Augmented atherosclerosis | Atherosclerotic lesion area significantly increased vs. Ang II alone | [5] |
Myocardial Infarction and Heart Failure
Following myocardial infarction, AT2R expression is upregulated in the infarct and border zones of the heart.[3][10] Studies using AT2R knockout mice, which represents a model of complete and lifelong receptor antagonism, have demonstrated a detrimental effect of AT2R absence. These mice exhibit significantly lower survival rates and more severe heart failure after experimental MI.[10] This is attributed to exacerbated cardiac dysfunction and increased pulmonary congestion, indicating that the AT2R is protective in the acute phase post-MI.[10]
| Model | Genotype/Treatment | Key Finding | Quantitative Data | Reference |
| Mouse MI | AT2R-null (-/-) mice | Exacerbated heart failure and reduced survival | 7-day survival rate: 43% (AT2R-/-) vs. 67% (Wild-type) | [10] |
| Mouse MI | AT2R-null (-/-) mice | Increased cardiac stress | Ventricular BNP mRNA levels significantly higher vs. Wild-type at 24h post-MI | [10] |
Cardiac Hypertrophy and Fibrosis
The role of the AT2R in cardiac hypertrophy is one of the most controversial areas. Some studies suggest that AT2R activation counteracts the growth-promoting effects of the AT1R.[9] For instance, in rats infused with Ang II, concomitant blockade of the AT2R with PD123319 was found to augment the gene expression of pro-hypertrophic factors like c-fos and endothelin-1.[12] However, other studies have reported that AT2R activation may itself promote myocyte enlargement or that its absence has no effect on hypertrophy.[3][6][12] Similarly, while many reports indicate an anti-fibrotic role for the AT2R, some data suggest it may have pro-fibrotic effects in certain contexts.[3][8] This variability may be due to differences in experimental models, species, and the duration of the pathological stimulus.
| Model | Treatment | Key Finding | Quantitative Data | Reference |
| Rat Ang II Infusion | Ang II + PD123319 | Augmented expression of pro-growth genes | ANP mRNA and protein expression significantly increased vs. Ang II alone | [12] |
| Rat Cardiac Hypertrophy | AT1R antagonist + AT2R antagonist | AT2R antagonism reversed the beneficial effects of AT1R blockade on hypertrophy and fibrosis | Structural changes (hypertrophy, fibrosis) were reversed by concomitant AT2R antagonist administration | [9] |
Hypertension and Vascular Function
The AT2R is generally considered to mediate vasodilation, primarily through the bradykinin-NO-cGMP pathway.[3][4][9] This effect is often masked by the potent vasoconstrictor action of the AT1R.[9] In experimental settings where the AT1R is blocked, stimulation of the unopposed AT2R can lead to a depressor response.[3] Consequently, antagonism of the AT2R in this context can inhibit these vasodilatory effects.[13] For example, in spontaneously hypertensive rats (SHRs) treated with an AT1R blocker, the additional administration of an AT2R antagonist was shown to further inhibit the hemodynamic effects of Ang II.[13] In some models, chronic AT2R blockade alone has been shown to raise mean arterial pressure.[9]
| Model | Treatment | Key Finding | Quantitative Data | Reference |
| Obese Zucker Rats | PD123319 | Raised blood pressure | Mean arterial pressure increased by 13 mmHg | [9] |
| Conscious Rats | EXP 3174 (AT1R blocker) followed by PD123319 | AT2R antagonism further inhibited Ang II effects after AT1R blockade | PD123319 caused a further, significant attenuation of the hemodynamic effects of Ang II | [13] |
Conclusion and Future Directions
The collective evidence from preclinical models strongly suggests that the AT2 receptor serves a protective function in the cardiovascular system. Its antagonism, whether genetic or pharmacological, frequently leads to the exacerbation of cardiovascular pathologies, including atherosclerosis, aortic aneurysm formation, and adverse remodeling after myocardial infarction. While its role in cardiac hypertrophy remains debated, the data lean towards a beneficial, counter-regulatory role against the AT1R.
These findings have significant implications for drug development. Instead of antagonizing the AT2R, therapeutic strategies aimed at stimulating this receptor are emerging as a promising approach for treating cardiovascular diseases. The development of selective, non-peptide AT2R agonists like C21 represents a major step in this direction.[11][14] Future research should focus on further elucidating the context-dependent signaling of the AT2R in different cardiovascular tissues and disease states and advancing AT2R-targeted therapies into clinical trials.
References
- 1. Angiotensin II receptors and drug discovery in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Angiotensin AT2 receptors: cardiovascular hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The angiotensin II type 2 receptor in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonism of AT2 receptors augments Angiotensin II-induced abdominal aortic aneurysms and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Angiotensin II Type 2 Receptor: A Target for Protection Against Hypertension, Metabolic Dysfunction, and Organ Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. portlandpress.com [portlandpress.com]
- 9. Angiotensin II type-2 receptor-specific effects on the cardiovascular system - Li - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]
- 10. Angiotensin II type 2 receptor deficiency exacerbates heart failure and reduces survival after acute myocardial infarction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. ahajournals.org [ahajournals.org]
- 13. Inhibition of the haemodynamic effects of angiotensin II in conscious rats by AT2-receptor antagonists given after the AT1-receptor antagonist, EXP 3174 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PD 123319 Ditrifluoroacetate in In Vivo Rat Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 123319 ditrifluoroacetate is a potent and highly selective non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor.[1][2][3][4] It is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the AT2 receptor in various biological systems. In preclinical in vivo studies involving rat models, PD 123319 has been utilized to explore its therapeutic potential in conditions such as neuropathic pain, inflammation, and cardiovascular diseases.[5][6][7][8] These application notes provide a comprehensive overview of the dosages, administration routes, and experimental protocols for using this compound in rat studies, based on published research.
Data Presentation: Summary of Dosages and Administration Routes
The following tables summarize the quantitative data on this compound dosage and administration from various in vivo rat studies.
Table 1: Intraperitoneal (i.p.) Administration
| Experimental Model | Rat Strain | Dosage | Treatment Schedule | Key Findings |
| Colitis (DNBS-induced) | Not Specified | 0.3, 3, and 10 mg/kg | Once daily for 6 days, starting 30 min before colitis induction | Dose-dependent amelioration of colon injury and inflammation.[1][6][9][10] |
| Neuropathic Pain (CCI) | Sprague-Dawley | Single bolus doses | Single administration | Assessed for analgesic efficacy.[5] |
Table 2: Intravenous (i.v.) Administration
| Experimental Model | Rat Strain | Dosage | Treatment Schedule | Key Findings |
| Neuropathic Pain (VZV-induced) | Not Specified | 0.03, 0.3, 1.0, or 3.0 mg/kg | Single doses | Dose-dependent anti-allodynic effects.[11] |
| Cardiovascular Effects | Sprague-Dawley | Not Specified | Single administration | Blocked pressor and cardioacceleratory effects of Angiotensin II.[12] |
Table 3: Subcutaneous (s.c.) Administration
| Experimental Model | Rat Strain | Dosage | Treatment Schedule | Key Findings |
| Ang II-induced Renal Damage | Wistar | 30 mg/kg/day | Continuous infusion via osmotic minipumps for 72 hours | Effective blockade of AT2 receptors.[13] |
| Ang II-induced Hypertension | Not Specified | 30 mg/kg/day | Continuous infusion for 3 weeks | Antagonized vascular hypertrophy and fibrosis.[10][14] |
| Water-Salt Balance | Wistar | 10 mg/kg/day | Continuous infusion for 14 days | Increased potassium excretion and decreased weight gain.[15] |
Table 4: Other Administration Routes
| Route | Experimental Model | Rat Strain | Dosage | Treatment Schedule | Key Findings |
| Intrathecal | Cardiovascular Effects | Sprague-Dawley | Not Specified | Single administration | Blocked the pressor effect of Angiotensin II.[12][16] |
| Intracerebroventricular (ICV) | Stroke | Spontaneously Hypertensive | 104 µg/kg per dose | 4 doses at 6, 24, 48, and 72 hours post-stroke | Partially reversed the neuroprotective effects of an AT2R agonist.[17] |
Experimental Protocols
Protocol for Intraperitoneal (i.p.) Administration in a Colitis Model
Objective: To evaluate the anti-inflammatory effects of PD 123319 in a 2,4-dinitrobenzene sulfonic acid (DNBS)-induced colitis rat model.[6][9]
Materials:
-
This compound
-
Sterile water for injection
-
DNBS
-
50% Ethanol (vehicle for DNBS)
-
Male Wistar rats (or other appropriate strain)
-
Syringes and needles (23-25G)
-
Intra-rectal catheter
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week before the experiment with free access to food and water.
-
Induction of Colitis:
-
Preparation of PD 123319 Solution:
-
Administration of PD 123319:
-
Monitoring and Assessment:
-
Monitor the rats daily for body weight changes and signs of colitis (e.g., diarrhea).[9]
-
At the end of the treatment period (day 6), sacrifice the animals and collect the colon tissue for macroscopic and histological analysis, as well as biochemical assays (e.g., myeloperoxidase activity, cytokine levels).[9][18]
-
Protocol for Subcutaneous (s.c.) Infusion in a Hypertension Model
Objective: To assess the long-term effects of AT2 receptor blockade with PD 123319 on Angiotensin II-induced vascular remodeling.[10][14]
Materials:
-
This compound
-
Angiotensin II
-
Sterile saline
-
Osmotic minipumps
-
Male rats
-
Surgical instruments for minipump implantation
Procedure:
-
Animal Preparation: Acclimatize rats to the housing conditions.
-
Preparation of Infusion Solutions:
-
Loading and Implantation of Osmotic Minipumps:
-
Fill the osmotic minipumps with the prepared Angiotensin II solution, PD 123319 solution, a combination of both, or saline (for control groups) according to the manufacturer's instructions.
-
Anesthetize the rats and surgically implant the osmotic minipumps subcutaneously in the dorsal region.
-
-
Treatment Period:
-
Outcome Measures:
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway of the Angiotensin II Type 2 (AT2) receptor and the inhibitory action of PD 123319. Angiotensin II (Ang II) can bind to both AT1 and AT2 receptors. While the AT1 receptor is associated with many of the classical pressor and pro-inflammatory effects of Ang II, the AT2 receptor can mediate opposing actions. However, in certain pathological conditions, AT2 receptor activation has been linked to pro-inflammatory responses, including the activation of the NF-κB pathway.[1][5][6][7][19] PD 123319 selectively blocks the AT2 receptor, thereby inhibiting these downstream signaling events.
Caption: AT2 Receptor Signaling and Inhibition by PD 123319.
Experimental Workflow Diagram
The following diagram outlines a general experimental workflow for an in vivo rat study using PD 123319.
Caption: General Experimental Workflow for In Vivo Rat Studies.
References
- 1. PD123319, angiotensin II type II receptor antagonist, inhibits oxidative stress and inflammation in 2, 4-dinitrobenzene sulfonic acid-induced colitis in rat and ameliorates colonic contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. academic.oup.com [academic.oup.com]
- 4. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 5. Angiotensin II activates nuclear transcription factor-kappaB through AT1 and AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Angiotensin II type 2 receptor blocker PD123319 has more beneficial effects than losartan on ischemia-reperfusion injury and oxidative damage in isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iris.unipa.it [iris.unipa.it]
- 10. researchgate.net [researchgate.net]
- 11. The angiotensin II type 2 receptor antagonists, PD123,319 ((S-( +)-1-[(4-(dimethylamino)-3-methylphenyl)methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid), EMA300 (5-(2,2-diphenylacetyl)-4-[(4-methoxy-3-methylphenyl)methyl]-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid) and EMA401 ((3S)-5-(benzyloxy)-2-(2,2-diphenylacetyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid), evoke pain relief in a varicella zoster virus-induced rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. ahajournals.org [ahajournals.org]
- 14. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 15. researchgate.net [researchgate.net]
- 16. Receptor subtypes mediating spinal cardiovascular effects of angiotensin II in rat using losartan and PD 123319 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. Chronic ulcerative colitis model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Angiotensin II, via AT1 and AT2 receptors and NF-kappaB pathway, regulates the inflammatory response in unilateral ureteral obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: PD 123319 Ditrifluoroacetate in Cell Culture
Introduction
PD 123319 ditrifluoroacetate is a potent and selective non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor.[1][2][3][4] It is a valuable tool for researchers studying the renin-angiotensin system (RAS), particularly the distinct physiological and pathophysiological roles of the AT2 receptor, which often counteracts the effects mediated by the Angiotensin II Type 1 (AT1) receptor.[2][5][6] The AT2 receptor is involved in processes such as vasodilation, inhibition of cell growth, and apoptosis.[2][7] These application notes provide a detailed protocol for the proper dissolution and use of this compound in a cell culture setting.
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 736.66 g/mol | [1][8][9] |
| CAS Number | 136676-91-0 | [1][3][9] |
| Purity | ≥98% | [3][4] |
| Form | Solid (White to yellow) | [1][2] |
| Mechanism of Action | Selective Angiotensin II Type 2 (AT2) receptor antagonist | [1][2][4] |
| IC₅₀ | 34 nM (rat adrenal tissue), 210 nM (rat brain tissue) | [2][3][4][9] |
| Solubility (Water) | ≥ 36 mg/mL; up to 100 mM | [1][2][3] |
| Solubility (DMSO) | 87 mg/mL | [9] |
| Solubility (Ethanol) | 87 mg/mL | [9] |
| Solubility (PBS) | 100 mg/mL (may require sonication) | [1] |
Experimental Protocols
Preparation of Stock Solution (e.g., 10 mM in Water)
This protocol outlines the preparation of a concentrated stock solution, which can be further diluted to the desired working concentration for cell culture experiments.
Materials:
-
This compound powder
-
Sterile, nuclease-free water or DMSO
-
Sterile conical tubes (1.5 mL or 15 mL)
-
Vortex mixer
-
Sonicator or water bath (optional)
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound powder in a sterile conical tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 7.37 mg of the compound (Mass = Concentration × Volume × Molecular Weight).
-
Solvent Addition: Add the appropriate volume of sterile water to the tube. For the example above, add 1 mL of water.
-
Dissolution: Tightly cap the tube and vortex thoroughly. If the compound does not fully dissolve, brief sonication or warming in a water bath can aid dissolution.[1]
-
Sterilization: To ensure sterility for cell culture applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.[1] This step is critical when using aqueous solutions.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1][9]
Preparation of Working Solution for Cell Culture
Procedure:
-
Thawing: Thaw a single aliquot of the stock solution at room temperature.
-
Dilution: Dilute the stock solution to the final desired concentration using pre-warmed sterile cell culture medium. For example, to prepare 10 mL of a 10 µM working solution from a 10 mM stock, add 10 µL of the stock solution to 9.99 mL of cell culture medium.
-
Application: Mix gently by pipetting or inverting the tube. The working solution is now ready to be added to your cell cultures. One study involving HUVECs used a 12-hour treatment period with the compound.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing this compound for use in cell culture experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PD123319 di(trifluoroacetate), angiotensin AT2 receptor antagonist (CAS 136676-91-0) | Abcam [abcam.com]
- 3. rndsystems.com [rndsystems.com]
- 4. bio-techne.com [bio-techne.com]
- 5. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Angiotensin II receptor type 2 - Wikipedia [en.wikipedia.org]
- 8. axonmedchem.com [axonmedchem.com]
- 9. adooq.com [adooq.com]
Application of PD 123319 Ditrifluoroacetate in Colitis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 123319 ditrifluoroacetate is a potent and selective non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor. While the renin-angiotensin system (RAS) is primarily known for its role in cardiovascular regulation, emerging evidence highlights its significant involvement in inflammatory processes. In the context of colitis, an inflammatory bowel disease (IBD), the AT2 receptor has been identified as a potential therapeutic target. This document provides detailed application notes and protocols for the use of this compound in pre-clinical colitis research, based on findings from studies utilizing a 2,4-dinitrobenzene sulfonic acid (DNBS)-induced colitis model in rats.[1][2]
Mechanism of Action in Colitis
In experimental models of colitis, inflammation is associated with an upregulation of the AT2 receptor.[2] Activation of this receptor appears to contribute to the inflammatory cascade and impairment of colonic muscle contractility. PD 123319, by selectively blocking the AT2 receptor, has been shown to ameliorate the signs of colitis.[1][2] The therapeutic effects are believed to be mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.[1][2] This inhibition leads to a dose-dependent reduction in the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), as well as a decrease in neutrophil infiltration and oxidative stress.[1][2]
Data Presentation
The following tables summarize the quantitative data from a key study investigating the effects of PD 123319 on various parameters of DNBS-induced colitis in rats. The data illustrates a clear dose-dependent therapeutic effect.
Table 1: Effect of PD 123319 on Macroscopic and Microscopic Colitis Scores
| Treatment Group | Dose (mg/kg, i.p.) | Macroscopic Damage Score (Mean ± SEM) | Histological Score (Mean ± SEM) |
| Sham | Vehicle | ~0 | ~0 |
| DNBS-induced Colitis | Vehicle | ~4.5 ± 0.5 | ~3.5 ± 0.3 |
| DNBS + PD 123319 | 0.3 | ~4.0 ± 0.4 | ~3.0 ± 0.2 |
| DNBS + PD 123319 | 3 | ~2.5 ± 0.3 | ~2.0 ± 0.2 |
| DNBS + PD 123319 | 10 | ~1.5 ± 0.2 | ~1.0 ± 0.1 |
*p < 0.05 versus DNBS group. Data is estimated from graphical representations in Zizzo et al., 2019.[2][3]
Table 2: Effect of PD 123319 on Inflammatory Markers in Colon Tissue
| Treatment Group | Dose (mg/kg, i.p.) | Myeloperoxidase (MPO) Activity (U/mg protein; Mean ± SEM) | IL-1β Expression | IL-6 Expression | iNOS Expression |
| Sham | Vehicle | ~0.1 ± 0.02 | Baseline | Baseline | Baseline |
| DNBS-induced Colitis | Vehicle | ~0.8 ± 0.1 | Upregulated | Upregulated | Upregulated |
| DNBS + PD 123319 | 0.3 | ~0.6 ± 0.08 | Downregulated | Downregulated | Downregulated |
| DNBS + PD 123319 | 3 | ~0.4 ± 0.05 | Dose-dependently Downregulated | Dose-dependently Downregulated | Dose-dependently Downregulated |
| DNBS + PD 123319 | 10 | ~0.2 ± 0.03 | Significantly Downregulated | Significantly Downregulated | Significantly Downregulated |
*p < 0.05 versus DNBS group. MPO data is estimated from graphical representations in Zizzo et al., 2019.[3] Cytokine and iNOS expression changes are based on qualitative descriptions of dose-dependent downregulation.[1][2]
Visualizations
Caption: Signaling pathway of PD 123319 in colitis.
References
- 1. PD123319, angiotensin II type II receptor antagonist, inhibits oxidative stress and inflammation in 2, 4-dinitrobenzene sulfonic acid-induced colitis in rat and ameliorates colonic contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unipa.it [iris.unipa.it]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for PD 123319 Ditrifluoroacetate in Central Nervous System Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the administration of PD 123319 ditrifluoroacetate, a potent and selective non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor, for central nervous system (CNS) research.
Product Information
| Property | Value | Reference |
| Full Name | (6S)-1-[[4-(Dimethylamino)-3-methylphenyl]methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid ditrifluoroacetate | [1](2) |
| Molecular Formula | C31H32N4O3.2CF3CO2H | (--INVALID-LINK--) |
| Molecular Weight | 736.67 g/mol | (--INVALID-LINK--) |
| Purity | ≥98% | [1](2) |
| Solubility | Soluble to 100 mM in water | (--INVALID-LINK--) |
| Storage | Store at -20°C | (--INVALID-LINK--) |
Mechanism of Action in the CNS
This compound is a selective antagonist of the Angiotensin II (Ang II) AT2 receptor. In the central nervous system, the AT2 receptor is involved in a variety of physiological and pathophysiological processes, including neuronal differentiation, neuroprotection, and regulation of blood pressure. The effects of AT2 receptor activation are often counter-regulatory to those of the AT1 receptor.
Activation of the AT2 receptor can trigger signaling cascades that are both G-protein dependent (typically via Gi) and independent. These pathways can lead to the activation of phosphatases such as protein phosphatase 2A (PP2A), modulation of ion channels (e.g., increasing potassium channel activity), and transactivation of growth factor receptors like TrkA.[3][4] By blocking these actions, PD 123319 allows for the specific investigation of the role of the AT2 receptor in CNS function.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: In Vitro Receptor Binding and Potency
| Parameter | Species/Tissue | Value | Reference |
| IC50 | Rat Brain | 210 nM | (--INVALID-LINK--) |
| IC50 | Rat Adrenal Tissue | 34 nM | (--INVALID-LINK--) |
Table 2: In Vivo Administration and Observed Effects in Rodent CNS Studies
| Administration Route | Species | Dose Range | Observed CNS-Related Effects | Reference |
| Intracerebroventricular (i.c.v.) | Rat | 6.25 - 200 nmol | Increased mean arterial pressure and heart rate. | [5](5) |
| Intracerebroventricular (i.c.v.) | Rat | 104 µg/kg (co-administered with an AT2R agonist) | Reversed the neuroprotective effects (neuronal survival, microglia activation) of the AT2R agonist CGP42112 after stroke. | [6](6) |
| Intraperitoneal (i.p.) | Rat | 0.3, 3, and 10 mg/kg | While not a direct CNS study, this demonstrates systemic administration doses. Effects were observed on inflammation. | [7](7) |
| Peripheral Administration | Mouse | 1 mg/kg/day | Increased AT1 receptor expression in specific brain nuclei (SFO, PVN, ME). | [8](8) |
Experimental Protocols
Protocol 1: Preparation of this compound for Intracerebroventricular (i.c.v.) Injection
Materials:
-
This compound powder
-
Sterile artificial cerebrospinal fluid (aCSF)(--INVALID-LINK--) or sterile 0.9% saline
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
Sterile filters (0.22 µm)
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
Weigh the powder accurately and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile aCSF or saline to the tube. Given its solubility in water is up to 100 mM, aCSF or saline are suitable vehicles.
-
Vortex the solution until the powder is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Store the prepared solution at 4°C for short-term use or aliquot and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Intracerebroventricular (i.c.v.) Injection in Rodents
This protocol requires adherence to institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe with a fine-gauge needle
-
Surgical tools (scalpel, forceps, drill)
-
Suturing material or wound clips
-
Analgesics for post-operative care
-
Prepared PD 123319 solution
Procedure:
-
Anesthetize the animal using an approved anesthetic regimen.
-
Secure the animal in the stereotaxic frame.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Shave and sterilize the scalp.
-
Make a midline incision to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Determine the stereotaxic coordinates for the desired ventricle (e.g., lateral ventricle). These coordinates are typically relative to bregma.
-
Drill a small burr hole through the skull at the determined coordinates.
-
Slowly lower the injection needle to the target depth.
-
Infuse the PD 123319 solution at a slow, controlled rate (e.g., 0.5-1 µL/min) to avoid increased intracranial pressure.
-
After the infusion is complete, leave the needle in place for a few minutes to allow for diffusion and prevent backflow upon withdrawal.
-
Slowly retract the needle.
-
Suture the incision and provide post-operative care, including analgesia and monitoring for recovery.
Visualizations
AT2 Receptor Signaling Pathway in Neurons
The following diagram illustrates the key signaling pathways activated by the AT2 receptor, which are antagonized by PD 123319.
Caption: AT2 receptor signaling pathways in neurons.
Experimental Workflow for CNS Studies with PD 123319
This diagram outlines a typical experimental workflow for investigating the effects of centrally administered PD 123319.
Caption: Experimental workflow for CNS administration studies.
References
- 1. Chronic intracerebroventricular infusion of angiotensin II causes dose- and sex-dependent effects on intake behaviors and energy homeostasis in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. How does angiotensin AT2 receptor activation help neuronal differentiation and improve neuronal pathological situations? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AT2 Receptor Signaling and Sympathetic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of intracerebroventricular injections of losartan or PD123319 on arterial pressure and heart rate of sodium replete and sodium deplete rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. PD123319, angiotensin II type II receptor antagonist, inhibits oxidative stress and inflammation in 2, 4-dinitrobenzene sulfonic acid-induced colitis in rat and ameliorates colonic contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A peripherally administered, centrally acting angiotensin II AT2 antagonist selectively increases brain AT1 receptors and decreases brain tyrosine hydroxylase transcription, pituitary vasopressin and ACTH - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PD 123319 Ditrifluoroacetate as a Tool for Studying AT2 Receptor Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 123319 ditrifluoroacetate is a potent and highly selective non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor.[1][2][3] This characteristic makes it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the AT2 receptor, which often counteracts the effects of the AT1 receptor.[4][5] The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis, and while the functions of the AT1 receptor are well-characterized (e.g., vasoconstriction, inflammation, and cell proliferation), the precise roles of the AT2 receptor are still an active area of investigation.[4] Activation of the AT2 receptor is associated with vasodilation, anti-inflammatory effects, and anti-proliferative actions.[4] PD 123319 allows for the specific blockade of these effects, enabling researchers to dissect the AT2 receptor's contribution to various biological processes.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 736.67 g/mol | [1] |
| Formula | C₃₁H₃₂N₄O₃.2CF₃CO₂H | [1] |
| CAS Number | 136676-91-0 | [1] |
| Purity | ≥96-98% | [1] |
| Solubility | Soluble in water to 100 mM | [1] |
| Storage | Store at -20°C | [1] |
Pharmacological Data
PD 123319 exhibits high selectivity for the AT2 receptor over the AT1 receptor, which is crucial for its utility in research.
| Parameter | Species | Tissue/Cell Line | Value | Reference |
| IC₅₀ | Rat | Adrenal Tissue | 34 nM | [1][2][3][6] |
| IC₅₀ | Rat | Brain | 210 nM | [1][3] |
| IC₅₀ | Bovine | Adrenal Glomerulosa Cells (AT2) | 6.9 nM | [2][6][7] |
| IC₅₀ | Bovine | Adrenal Glomerulosa Cells (AT1) | >10 µM (low affinity) | [2][6][7] |
| Kᵢ | - | AT2 Receptor | >12 nmol/L | [8] |
| Kᵢ | - | AT1 Receptor | >100 µmol/L | [8] |
AT1 vs. AT2 Receptor Signaling
The AT1 and AT2 receptors, despite both binding Angiotensin II, trigger opposing signaling pathways. PD 123319 is instrumental in isolating and studying the AT2-mediated pathways.
Caption: Opposing signaling pathways of AT1 and AT2 receptors.
Experimental Protocols
In Vitro Application: Receptor Binding Assay
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of test compounds for the AT2 receptor, using PD 123319 as a reference antagonist.
Caption: Workflow for a competitive receptor binding assay.
Protocol:
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells known to express AT2 receptors (e.g., bovine adrenal glomerulosa).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl based buffer with protease inhibitors).
-
Reaction Mixture: In a microtiter plate, combine:
-
Cell membranes (typically 20-50 µg protein)
-
Radiolabeled ligand (e.g., [¹²⁵I]Sar¹,Ile⁸ Angiotensin II) at a concentration near its Kₑ.
-
Increasing concentrations of PD 123319 (e.g., 10⁻¹¹ to 10⁻⁵ M) or your test compound.
-
For non-specific binding determination, include a high concentration of unlabeled Angiotensin II.
-
-
Incubation: Incubate the mixture, typically for 60-90 minutes at room temperature, to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ can then be calculated using the Cheng-Prusoff equation.
In Vitro Application: Cell Signaling Assay (e.g., Nitric Oxide Release)
Recent studies have shown that AT2 receptor activation can stimulate nitric oxide (NO) release.[9][10] PD 123319 can be used to confirm that this effect is AT2-receptor mediated. This protocol describes a method to measure NO production in human aortic endothelial cells (HAECs).[9]
Protocol:
-
Cell Culture: Culture HAECs in appropriate media until they reach a suitable confluency.
-
Pre-treatment: Pre-incubate the cells with PD 123319 (e.g., 10 µM) for 1 hour at 37°C before stimulation.[11] A control group without PD 123319 should be included.
-
Stimulation: Stimulate the cells with an AT2 receptor agonist (e.g., Angiotensin II or C21) for an appropriate time.
-
NO Detection: Measure NO production using a fluorescent indicator dye such as DAF-FM diacetate.
-
Load the cells with DAF-FM diacetate according to the manufacturer's instructions.
-
Measure the fluorescence intensity using a fluorescence microscope or plate reader.
-
-
Data Analysis: Compare the fluorescence intensity between the agonist-stimulated group and the group pre-treated with PD 123319. A significant reduction in fluorescence in the PD 123319-treated group indicates that the NO release is mediated by the AT2 receptor.
In Vivo Application: Murine Model of Hindlimb Ischemia
PD 123319 can be administered in vivo to investigate the role of the AT2 receptor in processes such as angiogenesis.
Protocol:
-
Animal Model: Use a suitable mouse model, such as AT1a receptor knockout mice (AT1a⁻/⁻), to isolate the effects of the AT2 receptor.[12]
-
Drug Administration: Administer PD 123319 via a subcutaneously implanted osmotic pump. A typical dose is 30 mg/kg/day.[12][13] A vehicle control group should be included.
-
Surgical Procedure: Induce hindlimb ischemia by ligating the femoral artery.
-
Blood Flow Measurement: Measure blood flow in the ischemic and non-ischemic limbs at various time points post-surgery using laser Doppler blood flowmetry.
-
Tissue Analysis: At the end of the study, harvest tissues for histological analysis (e.g., capillary density) or molecular analysis (e.g., gene expression of angiogenic factors).
-
Data Analysis: Compare the blood flow recovery and tissue analysis results between the PD 123319-treated and vehicle-treated groups to determine the role of the AT2 receptor in ischemia-induced angiogenesis.
In Vivo Application: Rat Model of Colitis
This protocol outlines the use of PD 123319 to study the involvement of the AT2 receptor in inflammation.[14][15]
Protocol:
-
Animal Model: Induce colitis in rats using an agent like 2,4-dinitrobenzene sulfonic acid (DNBS).
-
Drug Administration: Administer PD 123319 intraperitoneally (i.p.) at various doses (e.g., 0.3, 3, and 10 mg/kg) daily.[14][15] A vehicle-treated colitis group and a sham control group should be included.
-
Assessment of Colitis: After a set period (e.g., 6 days), sacrifice the animals and assess the severity of colitis by:
-
Macroscopic scoring: Evaluating tissue damage, ulceration, and adhesions.
-
Histological examination: Assessing inflammatory cell infiltration and tissue damage.
-
Biochemical markers: Measuring myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration, and levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6) and iNOS expression.[14][15]
-
-
Functional Analysis: The contractility of isolated colon segments can also be assessed to determine the functional impact of inflammation and treatment.[14][15]
-
Data Analysis: Compare the parameters of colitis severity between the different treatment groups to evaluate the dose-dependent effect of AT2 receptor blockade.
Conclusion
This compound is a critical tool for researchers investigating the complex roles of the renin-angiotensin system. Its high selectivity for the AT2 receptor allows for the precise dissection of AT2-mediated signaling and its physiological consequences. The protocols provided here offer a starting point for utilizing this compound in a variety of in vitro and in vivo experimental settings. As with any pharmacological tool, appropriate controls and dose-response studies are essential for robust and reproducible results. Some studies have suggested that PD 123319 may exhibit partial agonist properties under certain conditions, a factor that should be considered in experimental design and data interpretation.[9][10]
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. [AT(1) and AT(2) angiotensin II receptors: key features] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A novel angiotensin II type 2 receptor signaling pathway: possible role in cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI - Evidence for the importance of angiotensin II type 1 receptor in ischemia-induced angiogenesis [jci.org]
- 13. ahajournals.org [ahajournals.org]
- 14. PD123319, angiotensin II type II receptor antagonist, inhibits oxidative stress and inflammation in 2, 4-dinitrobenzene sulfonic acid-induced colitis in rat and ameliorates colonic contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iris.unipa.it [iris.unipa.it]
Application Notes and Protocols: Techniques for Measuring PD 123319 Ditrifluoroacetate Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 123319 ditrifluoroacetate is a potent and highly selective non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor, with a reported IC50 of 34 nM.[1] The AT2 receptor often mediates physiological effects that counterbalance the actions of the Angiotensin II Type 1 (AT1) receptor, including the inhibition of cell proliferation, induction of apoptosis, and promotion of vasodilation.[2] Consequently, the in vitro evaluation of this compound's efficacy is crucial for understanding its therapeutic potential in various pathological conditions, including cancer and cardiovascular diseases.
These application notes provide detailed protocols for a range of in vitro assays to characterize the efficacy of this compound. The methodologies described herein are intended to guide researchers in accurately assessing its biological activity.
Data Presentation
The following tables summarize quantitative data on the in vitro efficacy of this compound from various studies.
Table 1: Receptor Binding Affinity of PD 123319
| Ligand | Receptor | Tissue/Cell Line | IC50 (nM) | Reference |
| PD 123319 | AT2 | Rat Adrenal Tissue | 34 | [1] |
| PD 123319 | AT2 | Bovine Adrenal Glomerulosa Cells | 6.9 | [1] |
Table 2: Effect of PD 123319 on Angiotensin II-Induced Cellular Responses
| Cell Line | Assay | Treatment | Result | Reference |
| NRK-52E (Rat Kidney Epithelial) | MTT Assay (Cell Viability) | Ang II (10⁻⁹ M) + PD 123319 (10⁻⁶ M) | Significantly increased cell viability compared to Ang II alone at 6, 12, and 24 hours. | [3] |
| NRK-52E (Rat Kidney Epithelial) | Apoptosis Assay | Ang II + Losartan + PD 123319 | Statistically significant decrease in apoptosis compared to Ang II alone. | [3][4] |
| Adult Rat Ventricular Myocytes | Apoptosis Assay (TUNEL) | Ang II (10⁻⁹ M) + PD 123319 | Did not attenuate Ang II-induced apoptosis. | [5][6] |
| R3T3 cells | Apoptosis Assay (DNA Laddering) | Ang II (10⁻⁷ M) + PD 123319 (10⁻⁵ M) | Inhibited Ang II-induced apoptosis. | [7] |
Experimental Protocols
Competitive Radioligand Binding Assay
This assay determines the affinity of this compound for the AT2 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells or tissues expressing the AT2 receptor.
-
Radioligand (e.g., [¹²⁵I]-Sar¹-AngII).
-
This compound.
-
Unlabeled Angiotensin II (for non-specific binding determination).
-
Binding buffer (e.g., Tris-HCl buffer with additives).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Prepare a series of dilutions of this compound.
-
In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
For total binding, omit any competing ligand. For non-specific binding, add a high concentration of unlabeled Angiotensin II.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of this compound on cell viability and proliferation.
Materials:
-
Adherent cell line of interest.
-
Complete cell culture medium.
-
This compound.
-
Angiotensin II (or other relevant stimuli).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well microplate.
-
Microplate reader.
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, alone or in combination with a stimulus like Angiotensin II. Include untreated control wells.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis (TUNEL) Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells cultured on coverslips or in a multi-well plate.
-
This compound.
-
Apoptosis-inducing agent (e.g., Angiotensin II).
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS).
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs).
-
Nuclear counterstain (e.g., DAPI).
-
Fluorescence microscope.
Protocol:
-
Treat cells with this compound and/or an apoptosis-inducing agent for the desired time.
-
Wash the cells with PBS and fix them with the fixation solution.
-
Permeabilize the cells to allow the TUNEL reagents to enter the nucleus.
-
Incubate the cells with the TUNEL reaction mixture according to the manufacturer's instructions. This allows the TdT enzyme to label the 3'-OH ends of fragmented DNA.[8]
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with a fluorescent dye like DAPI.
-
Mount the coverslips or image the plate using a fluorescence microscope.
-
Quantify apoptosis by counting the percentage of TUNEL-positive cells (displaying fragmented DNA) relative to the total number of cells (DAPI-stained nuclei).
Cell Migration (Wound Healing) Assay
This assay evaluates the effect of this compound on cell migration.
Materials:
-
Adherent cell line.
-
Culture plates or inserts for creating a "wound".
-
This compound.
-
Microscope with imaging capabilities.
-
Image analysis software.
Protocol:
-
Grow a confluent monolayer of cells in a culture plate.
-
Create a "wound" or a cell-free gap in the monolayer using a sterile pipette tip or a specialized culture insert.[9]
-
Wash the cells to remove dislodged cells and replace the medium with fresh medium containing different concentrations of this compound.
-
Capture images of the wound at time zero and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.
-
Measure the area of the wound at each time point using image analysis software.
-
Calculate the rate of cell migration or the percentage of wound closure over time for each treatment condition.
Western Blotting for Signaling Proteins
This technique is used to analyze the expression and phosphorylation status of proteins involved in the AT2 receptor signaling pathway.
Materials:
-
Cell lysates from treated and untreated cells.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies specific for total and phosphorylated forms of target proteins (e.g., SHP-1, ERK1/2, eNOS).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Treat cells with this compound and/or a stimulus for the desired time.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against the protein of interest.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.
Visualizations
Caption: AT2 Receptor Signaling Pathway and Inhibition by PD 123319.
Caption: General Experimental Workflow for In Vitro Efficacy Testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Influence of Angiotensin II on cell viability and apoptosis in rat renal proximal tubular epithelial cells in in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Angiotensin II on cell viability and apoptosis in rat renal proximal tubular epithelial cells in in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angiotensin II induces apoptosis of adult ventricular myocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Angiotensin II activates programmed myocyte cell death in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. thermofisher.com [thermofisher.com]
- 9. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PD 123319 Ditrifluoroacetate for Investigating Neural Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 123319 ditrifluoroacetate is a potent and highly selective non-peptide antagonist of the Angiotensin II (Ang II) Type 2 (AT2) receptor. The AT2 receptor, in contrast to the more widely studied AT1 receptor, is highly expressed in fetal tissues, including the developing brain, and is implicated in the regulation of cell differentiation, apoptosis, and tissue repair. In the context of neuroscience, the AT2 receptor plays a crucial role in promoting neural differentiation and neurite outgrowth. This compound serves as an invaluable pharmacological tool to investigate the precise mechanisms of AT2 receptor-mediated neural development by selectively blocking its activity. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in neural differentiation studies.
Mechanism of Action
Angiotensin II, the primary ligand for both AT1 and AT2 receptors, exerts opposing effects through these two receptor subtypes. While AT1 receptor activation is typically associated with vasoconstriction and cell proliferation, AT2 receptor stimulation is linked to anti-proliferative and pro-differentiative effects in neuronal cells.[1] Stimulation of the AT2 receptor in neuronal cell lines such as PC12W, SH-SY5Y, and NG108-15 has been shown to induce neurite elongation and the expression of mature neuronal markers.[1][2] this compound specifically binds to the AT2 receptor, thereby inhibiting the downstream signaling cascades initiated by Ang II or AT2 receptor agonists. This blockade allows researchers to confirm the involvement of the AT2 receptor in observed differentiation phenomena.
Data Presentation
The following tables summarize the quantitative effects of this compound on neural differentiation parameters as reported in various studies.
Table 1: Effect of PD 123319 on Neurite Outgrowth
| Cell Line | Agonist (Concentration) | PD 123319 Concentration | Observed Effect on Neurite Outgrowth | Reference |
| SH-SY5Y | Angiotensin II (0.1 µM) | 10 µM | Complete reversion of Ang II-induced neurite outgrowth. | [2] |
| SH-SY5Y | CGP42112A (0.01 µM) | 10 µM | Complete reversion of CGP42112A-induced neurite outgrowth. | [2] |
| NG108-15 | Angiotensin II (0.1 µM) | 0.1 µM | Abolished the increase in the percentage of cells with neurites. | [3] |
| NG108-15 | Compound 21 (0.1 µM) | 0.1 µM | Abolished the increase in the percentage of cells with neurites. | [3] |
Table 2: Effect of PD 123319 on Neuronal Marker Expression
| Cell Line | Agonist | Neuronal Marker | PD 123319 Effect | Reference |
| PC12W | Angiotensin II | Neurofilament-M | Suppressed the Ang II-induced decrease in expression. | [1] |
| SH-SY5Y | Angiotensin II | βIII-tubulin | Reverts Ang II-induced expression. | [2] |
| SH-SY5Y | CGP42112A | βIII-tubulin | Reverts CGP42112A-induced expression. | [2] |
| Fetal Rat Neurons | Angiotensin II | MMS2 | Inhibited Ang II-induced expression. | [4] |
Experimental Protocols
Protocol 1: Induction of Neurite Outgrowth in SH-SY5Y Cells and Inhibition by PD 123319
This protocol describes the induction of neurite outgrowth in the human neuroblastoma cell line SH-SY5Y using an AT2 receptor agonist and its inhibition by PD 123319.
Materials:
-
SH-SY5Y cells
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DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) (Growth Medium)
-
DMEM/F12 medium supplemented with 1-2% FBS (Differentiation Medium)
-
Angiotensin II (Ang II) or CGP42112A (AT2 receptor agonist)
-
This compound
-
Poly-D-lysine coated cell culture plates
-
Microscope with imaging capabilities
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells onto poly-D-lysine coated 24-well plates at a density of 5 x 10^4 cells/well in Growth Medium.
-
Cell Adhesion: Incubate the cells for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Induction of Differentiation:
-
Aspirate the Growth Medium.
-
Wash the cells once with sterile PBS.
-
Add Differentiation Medium to the cells.
-
-
Treatment:
-
Control Group: Add vehicle (e.g., sterile water or PBS) to the Differentiation Medium.
-
Agonist Group: Add Ang II (final concentration 0.1 µM) or CGP42112A (final concentration 0.01 µM) to the Differentiation Medium.[2]
-
Inhibition Group: Pre-incubate cells with PD 123319 (final concentration 10 µM) for 30-60 minutes before adding the agonist (Ang II or CGP42112A).[2]
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified incubator.
-
Analysis of Neurite Outgrowth:
-
Capture images of multiple random fields for each condition using a phase-contrast microscope.
-
Quantify neurite outgrowth. A common method is to count the percentage of cells bearing at least one neurite with a length equal to or greater than the diameter of the cell body. Image analysis software can also be used to measure total neurite length per cell.
-
Protocol 2: Immunocytochemical Analysis of Neuronal Marker Expression
This protocol details the immunofluorescent staining of neuronal markers such as βIII-tubulin or MAP2 to assess the degree of neuronal differentiation.
Materials:
-
Differentiated SH-SY5Y cells on coverslips (from Protocol 1)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Blocking solution (e.g., 5% Bovine Serum Albumin (BSA) in PBS)
-
Primary antibody (e.g., mouse anti-βIII-tubulin or rabbit anti-MAP2)
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Fixation:
-
Aspirate the culture medium.
-
Gently wash the cells twice with PBS.
-
Add 4% PFA and incubate for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Add 0.1% Triton X-100 in PBS and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Add blocking solution and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking solution according to the manufacturer's instructions.
-
Incubate the cells with the diluted primary antibody overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the fluorescently-labeled secondary antibody in blocking solution.
-
Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging and Analysis:
-
Visualize the staining using a fluorescence microscope.
-
Quantify the fluorescence intensity or the percentage of marker-positive cells to assess the level of differentiation.
-
Mandatory Visualization
Caption: AT2 Receptor Signaling in Neural Differentiation.
Caption: Experimental Workflow for Investigating PD 123319 Effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Neurite outgrowth induced by stimulation of angiotensin II AT2 receptors in SH-SY5Y neuroblastoma cells involves c-Src activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Angiotensin II-induced neural differentiation via angiotensin II type 2 (AT2) receptor-MMS2 cascade involving interaction between AT2 receptor-interacting protein and Src homology 2 domain-containing protein-tyrosine phosphatase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PD 123319 ditrifluoroacetate solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of PD 123319 ditrifluoroacetate. Below you will find troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor, with an IC50 of 34 nM.[1][2][3] It is a crucial tool for studying the renin-angiotensin system (RAS), particularly the physiological and pathophysiological roles of the AT2 receptor. The AT2 receptor is a G protein-coupled receptor that often counteracts the effects of the Angiotensin II Type 1 (AT1) receptor, mediating vasodilation, anti-inflammatory responses, and inhibition of cell proliferation.[4][5]
Q2: In what solvents is this compound soluble?
A2: this compound is soluble in water and DMSO.[6] Published data indicates solubility in water at concentrations of ≥ 36 mg/mL (48.87 mM) and up to 100 mM.[1][3]
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a stock solution in water or DMSO. For aqueous solutions, you can dissolve the compound directly in water to a concentration of up to 100 mM.[3] A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below.
Q4: What should I do if the compound precipitates out of solution during preparation?
A4: If you observe precipitation or phase separation while preparing your solution, gentle heating and/or sonication can be used to facilitate dissolution.[1] Be cautious with temperature to avoid degradation of the compound.
Q5: How should I store the solid compound and my stock solutions?
A5: The solid compound should be stored at 4°C, sealed, and protected from moisture.[1] Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to one month, ensuring they are in a sealed container and protected from moisture.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving the Compound | Insufficient solvent volume or inadequate mixing. | Increase the solvent volume to ensure the concentration is within the known solubility limits. Use a vortex mixer or sonication to aid dissolution. Gentle warming can also be applied.[1] |
| Precipitation in Stock Solution Upon Storage | The solution may be supersaturated or stored at an inappropriate temperature. | Ensure the stock solution concentration does not exceed the solubility limit. If precipitation occurs after freezing, gently warm and sonicate the solution before use to ensure it is fully redissolved. Always store aliquots at the recommended -80°C or -20°C.[1] |
| Inconsistent Experimental Results | Improper storage leading to compound degradation or inaccurate solution concentration. | Always use freshly prepared solutions or properly stored aliquots. Avoid repeated freeze-thaw cycles. Confirm the concentration of your stock solution if you suspect degradation. |
| Unexpected Biological Effects | Off-target effects or issues with the experimental model. | PD 123319 is highly selective for the AT2 receptor.[1][2] Review your experimental design and controls. Consider potential interactions within your specific biological system. |
Quantitative Solubility Data
The following table summarizes the solubility of this compound in common laboratory solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| Water | ≥ 36 | ≥ 48.87 | [1] |
| Water | 51.06 | 100 | [3] |
| Water | Not specified | 100 | |
| DMSO | Soluble | Not specified | [6] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in Water
-
Weigh the Compound: Accurately weigh the required amount of this compound (Molecular Weight: 736.66 g/mol ) using a calibrated analytical balance.[1] For example, to prepare 1 mL of a 10 mM solution, you would need 7.37 mg.
-
Add Solvent: Add the appropriate volume of sterile, purified water to the solid compound.
-
Dissolve: Vortex the solution until the compound is completely dissolved. If necessary, use a sonicator or gently warm the solution to aid dissolution.[1]
-
Sterilization (Optional): If required for your application, filter-sterilize the solution through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Visualizations
Troubleshooting Workflow for Solubility Issues
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Angiotensin AT2 Receptors | Tocris Bioscience [tocris.com]
- 4. Angiotensin II Type 2 Receptor: A Target for Protection Against Hypertension, Metabolic Dysfunction, and Organ Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. axonmedchem.com [axonmedchem.com]
Improving the stability of PD 123319 ditrifluoroacetate in solution
This technical support center provides guidance on improving the stability of PD 123319 ditrifluoroacetate in solution. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you ensure the integrity of your compound during your research.
Troubleshooting Guide
Researchers may encounter issues with the stability of this compound solutions, leading to variability in experimental results. The following table summarizes potential problems, their causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Loss of Potency / Inconsistent Results | Degradation of the compound in solution. | Prepare fresh solutions for each experiment. If using a stock solution, aliquot and store at -80°C for a maximum of 6 months or at -20°C for a maximum of 1 month.[1][2] Avoid repeated freeze-thaw cycles. |
| Use a stability-indicating analytical method, such as HPLC, to verify the concentration and purity of your working solutions before use. | ||
| Precipitation in Aqueous Solution | Poor solubility or changes in solution pH. | Ensure the solution pH is compatible with the compound's solubility. While this compound is soluble in water, its stability at different pH values is not well-documented.[3][4][5] Consider using a buffer system appropriate for your experimental needs. |
| For in vivo studies, if using physiological saline, ensure the solution is clear and use it immediately after preparation.[2] | ||
| Discoloration of Solution | Oxidative degradation or contamination. | Protect solutions from light by using amber vials or covering containers with foil. Prepare solutions with degassed solvents to minimize oxidation. Consider the use of antioxidants if compatible with the experimental design.[1] |
| Filter-sterilize aqueous solutions intended for cell culture or in vivo use with a 0.22 µm filter to prevent microbial contamination.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: this compound is soluble in water up to 100 mM and also soluble in DMSO.[3][4][5] For most in vitro biological experiments, preparing a concentrated stock solution in water or DMSO is recommended. For in vivo studies, physiological saline can be used, but the solution should be prepared fresh and used immediately.[2]
Q2: How should I store my this compound solutions?
A2: For optimal stability, it is recommended to store stock solutions in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is crucial to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.
Q3: My solution of this compound has turned slightly yellow. Can I still use it?
A3: The solid form of this compound is described as a white to yellow solid.[1] However, a change in the color of a solution over time may indicate degradation. It is recommended to prepare a fresh solution and verify its purity and concentration using an analytical technique like HPLC before proceeding with your experiment.
Q4: Can I prepare a large batch of working solution and use it over several weeks?
A4: It is not recommended to store working solutions for extended periods, especially at room temperature or 4°C. The stability of this compound in solution at these temperatures has not been extensively studied. To ensure the consistency and accuracy of your results, it is best practice to prepare fresh working solutions from a frozen stock solution for each experiment.
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation pathways for this compound are not detailed in the available literature, similar complex organic molecules can be susceptible to hydrolysis, oxidation, and photodecomposition. Factors such as pH, temperature, light, and the presence of reactive chemical species can influence the rate of degradation.
Experimental Protocols
To ensure the reliability of your experiments, it is crucial to work with a stable solution of this compound. The following protocol outlines a general method for assessing the stability of your compound in a specific buffer or solvent system using High-Performance Liquid Chromatography (HPLC).
Protocol: Stability Assessment of this compound in Solution
Objective: To determine the stability of this compound in a chosen solvent or buffer under specific storage conditions.
Materials:
-
This compound
-
HPLC-grade solvent (e.g., water, DMSO, or your experimental buffer)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Calibrated laboratory balance and glassware
-
Temperature-controlled storage units (e.g., refrigerator, freezer, incubator)
-
Light-protective containers (e.g., amber vials)
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in the chosen HPLC-grade solvent to prepare a stock solution of a known concentration (e.g., 10 mM).
-
-
Preparation of Stability Samples:
-
Dilute the stock solution with the desired experimental buffer or solvent to a final concentration suitable for your experiments and HPLC analysis (e.g., 100 µM).
-
Aliquot the solution into several vials for each storage condition to be tested.
-
-
Storage Conditions (Example):
-
-20°C (protected from light)
-
4°C (protected from light)
-
Room temperature (~25°C, protected from light)
-
Room temperature (~25°C, exposed to ambient light)
-
-
Time Points:
-
Analyze a fresh sample immediately after preparation (T=0).
-
Analyze samples from each storage condition at predetermined time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month).
-
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating the parent peak of PD 123319 from any potential degradation products. This may require method development and validation.
-
At each time point, inject a sample from each storage condition onto the HPLC system.
-
Record the peak area of the parent compound and any new peaks that appear.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of the remaining compound against time for each storage condition.
-
The appearance of new peaks in the chromatogram indicates the formation of degradation products.
-
Visualizations
The following diagrams illustrate key workflows and concepts for ensuring the stability of your this compound solutions.
Caption: Recommended workflow for handling this compound solutions.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Off-target effects of PD 123319 ditrifluoroacetate to consider
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PD 123319 ditrifluoroacetate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: I am using PD 123319 as an AT2 receptor antagonist, but I am observing effects that are inconsistent with a simple blockade. What could be the reason for this?
A1: While PD 123319 is a potent and selective AT2 receptor antagonist, recent studies have revealed that it can also exhibit partial agonist activity at the AT2 receptor.[1][2][3] This means that in certain experimental contexts, particularly at low concentrations, PD 123319 alone may elicit responses typically associated with AT2 receptor activation.[1] Therefore, unexpected results may be due to this intrinsic agonistic property rather than a simple off-target effect on another receptor.
Q2: My experimental system involves the Angiotensin-(1-7)/Mas receptor axis. Could PD 123319 be interfering with this pathway?
A2: Yes, there is evidence to suggest a complex interaction between PD 123319 and the protective arm of the renin-angiotensin system. Some studies have shown that PD 123319 can block the effects of Angiotensin-(1-7) at the Mas receptor.[4][5] Furthermore, it has been suggested that PD 123319 may also block the actions of alamandine, a metabolite of Ang-(1-7), at the Mas-related G-protein coupled receptor type D (MrgD).[6] This could lead to unexpected outcomes in systems where these receptors are active.
Q3: How selective is PD 123319 for the AT2 receptor over the AT1 receptor?
A3: PD 123319 demonstrates high selectivity for the AT2 receptor over the AT1 receptor. It has a high affinity for the AT2 receptor, with reported Ki values around 12 nM, and is approximately 10,000-fold more selective for the AT2 receptor than for the AT1 receptor.[7]
Q4: Has PD 123319 been screened against a broad panel of other receptors, ion channels, or kinases for potential off-target binding?
A4: There is no publicly available comprehensive safety pharmacology data where PD 123319 has been screened against a broad panel of targets. While its high selectivity for AT2 over AT1 receptors is well-documented, its interaction with a wider range of molecular targets has not been extensively reported in the literature. Therefore, researchers should be aware of the potential for uncharacterized off-target effects, especially when observing responses that cannot be explained by its known activities at the AT2, Mas, or MrgD receptors.
Q5: What are the downstream signaling pathways affected by PD 123319 that I should be aware of?
A5: In glioblastoma cells, treatment with PD 123319 has been shown to cause differential expression of a large number of genes. The affected signaling pathways include those involved in apoptosis, PI3K-Akt, and MAPK signaling.[8] These downstream effects are likely a consequence of its action at the AT2 receptor (either antagonistic or agonistic) and are important to consider when analyzing experimental results.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Action |
| Unexpected agonist-like effects observed with PD 123319 alone. | PD 123319 may be acting as a partial agonist at the AT2 receptor.[1][2][3] | Perform a dose-response curve to see if the effect is concentration-dependent. Use a functional assay, such as a nitric oxide release assay, to characterize the intrinsic activity of PD 123319 in your specific experimental system. |
| PD 123319 appears to inhibit the effects of Angiotensin-(1-7). | PD 123319 may be cross-reacting with the Mas receptor or the MrgD receptor.[4][5][6] | If possible, use a structurally different Mas receptor antagonist, such as A-779, to confirm if the observed effect is specific to Mas receptor blockade. Consider using cells or tissues from Mas or MrgD knockout animals to dissect the involvement of these receptors. |
| Inconsistent results between different tissue types or cell lines. | The expression levels of AT2, Mas, and MrgD receptors can vary significantly between tissues and cell lines, altering the apparent effect of PD 123319. | Characterize the expression levels of AT2, Mas, and MrgD receptors in your experimental model using techniques like qPCR or western blotting. |
Quantitative Data Summary
The following table summarizes the reported binding affinities and inhibitory concentrations of this compound for its primary target and key off-target interactions.
| Ligand | Target | Assay Type | Tissue/Cell Line | Value | Reference |
| PD 123319 | AT2 Receptor | IC50 | Rat Adrenal Tissue | 34 nM | [9][10][11][12][13] |
| PD 123319 | AT2 Receptor | IC50 | Rat Brain | 210 nM | [9][13][14] |
| PD 123319 | AT2 Receptor | IC50 | Bovine Adrenal Glomerulosa | 6.9 nM | [10][11][12] |
| PD 123319 | AT2 Receptor | Ki | - | ~12 nM | [7] |
| PD 123319 | AT1 Receptor | - | - | ~10,000-fold less selective than for AT2 | [7] |
| PD 123319 | AT1 Receptor | IC50 | - | >1000 nM | [15] |
Key Experiment Methodologies
Radioligand Binding Assay for AT2 Receptor Affinity
This protocol is a general guideline for determining the binding affinity of PD 123319 to the AT2 receptor.
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the AT2 receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove large debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).
-
Wash the pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a radiolabeled AT2 receptor ligand (e.g., 125I-[Sar1,Ile8]AngII), and varying concentrations of unlabeled PD 123319.
-
To determine non-specific binding, include wells with a high concentration of an unlabeled AT2 receptor ligand.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Detection:
-
Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of PD 123319.
-
Determine the IC50 value from the resulting competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Functional Assay to Assess Agonistic/Antagonistic Activity (Nitric Oxide Release)
This assay can help determine if PD 123319 is acting as an agonist or antagonist in your system.[2][16]
-
Cell Culture:
-
Use primary cells that endogenously express the AT2 receptor (e.g., human aortic endothelial cells - HAECs) or a cell line stably transfected with the AT2 receptor (e.g., AT2R-CHO cells).
-
Culture the cells to an appropriate confluency in a suitable medium.
-
-
Nitric Oxide (NO) Detection:
-
Load the cells with an NO-sensitive fluorescent dye, such as 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM diacetate).
-
-
Agonist/Antagonist Treatment:
-
To test for agonistic activity, treat the cells with varying concentrations of PD 123319 alone.
-
To test for antagonistic activity, pre-incubate the cells with PD 123319 before stimulating them with a known AT2 receptor agonist (e.g., Angiotensin II or C21).
-
Include appropriate vehicle controls.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular NO production.
-
-
Data Analysis:
-
Compare the fluorescence signals from the PD 123319-treated wells to the control wells to determine if it stimulates NO release (agonism).
-
Compare the agonist-induced fluorescence in the presence and absence of PD 123319 to determine if it inhibits the agonist's effect (antagonism).
-
Visualizations
Caption: On-target and potential off-target effects of PD 123319.
Caption: Workflow for assessing agonistic vs. antagonistic activity.
References
- 1. research.rug.nl [research.rug.nl]
- 2. Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. ahajournals.org [ahajournals.org]
- 5. Blockade of Mas Receptor or Mas-Related G-Protein Coupled Receptor Type D Reduces Portal Pressure in Cirrhotic but Not in Non-cirrhotic Portal Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. iris.unipa.it [iris.unipa.it]
- 8. Inhibition of the angiotensin II type 2 receptor AT2R is a novel therapeutic strategy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. adooq.com [adooq.com]
- 14. PD123319 di(trifluoroacetate), angiotensin AT2 receptor antagonist (CAS 136676-91-0) | Abcam [abcam.com]
- 15. portlandpress.com [portlandpress.com]
- 16. diva-portal.org [diva-portal.org]
Optimizing PD 123319 ditrifluoroacetate concentration for IC50 determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of PD 123319 ditrifluoroacetate for IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, non-peptide antagonist for the Angiotensin II Type 2 (AT2) receptor. Its mechanism of action involves binding to the AT2 receptor, thereby blocking the effects of Angiotensin II, a key regulator of blood pressure and cardiovascular homeostasis. The AT2 receptor often counteracts the effects of the Angiotensin II Type 1 (AT1) receptor, promoting vasodilation and inhibiting cell growth.
Q2: What are the reported IC50 values for this compound?
The half maximal inhibitory concentration (IC50) of this compound varies depending on the tissue or cell type being studied. Reported values include:
| Tissue/Cell Type | IC50 Value (nM) |
| Rat Adrenal Tissue | 34 |
| Rat Brain Tissue | 210 |
| Bovine Adrenal Glomerulosa Cells | 6.9 |
Q3: How should I prepare and store stock solutions of this compound?
-
Solubility: this compound is soluble in water up to 100 mM.
-
Stock Solution Preparation: For a 10 mM stock solution, dissolve 7.37 mg of this compound (MW: 736.67 g/mol ) in 1 mL of water. Adjust the volume as needed for your desired concentration.
-
Storage: Store the solid compound at -20°C. Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months to maintain stability.[1] Avoid repeated freeze-thaw cycles.
Q4: What is the role of the AT2 receptor in the Angiotensin II signaling pathway?
The Angiotensin II signaling pathway plays a critical role in regulating cardiovascular function. Angiotensin II can bind to two main receptor subtypes, AT1 and AT2, which often have opposing effects. The AT1 receptor is primarily associated with vasoconstriction, inflammation, and cell proliferation. In contrast, the AT2 receptor is involved in vasodilation, anti-inflammatory responses, and apoptosis. PD 123319, as an AT2 antagonist, blocks these AT2-mediated effects.
Caption: Angiotensin II signaling via AT1 and AT2 receptors.
Troubleshooting Guide for IC50 Determination
Problem: High variability between replicate wells.
| Possible Cause | Recommended Solution |
| Pipetting Errors | Ensure proper pipetting technique. Use calibrated pipettes and fresh tips for each addition. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Mix gently between plating wells. |
| Edge Effects | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill outer wells with sterile PBS or media. |
| Temperature Gradients | Allow all reagents and plates to equilibrate to room temperature before starting the assay. Ensure even temperature distribution during incubation. |
Problem: No or weak signal.
| Possible Cause | Recommended Solution |
| Low Receptor Expression | Confirm receptor expression in your cell line using a positive control or another detection method (e.g., Western blot, qPCR). |
| Inactive Compound | Verify the integrity of your this compound stock solution. Prepare fresh dilutions for each experiment. |
| Incorrect Assay Conditions | Optimize incubation times and temperatures. Ensure the assay buffer composition is appropriate for receptor binding. |
| Degraded Radioligand | Check the expiration date and storage conditions of the radioligand. |
Problem: High background signal.
| Possible Cause | Recommended Solution |
| High Non-specific Binding of Radioligand | Reduce the concentration of the radioligand. Include a blocking agent like bovine serum albumin (BSA) in the assay buffer. Increase the number and duration of wash steps. |
| Contamination | Use sterile techniques throughout the protocol. Ensure all reagents and equipment are free from contamination. |
| Filter Binding | If using a filtration assay, pre-soak the filter plates with a suitable blocking agent (e.g., polyethyleneimine) to reduce non-specific binding. |
Experimental Protocol: Competitive Radioligand Binding Assay for IC50 Determination
This protocol outlines a general procedure for determining the IC50 of this compound using a competitive radioligand binding assay. Optimization of specific parameters may be required for your experimental system.
Materials:
-
Cells or cell membranes expressing the AT2 receptor.
-
This compound
-
Radiolabeled Angiotensin II (e.g., [125I]-Angiotensin II)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Scintillation counter and scintillation fluid (for radioligand assays)
Workflow:
Caption: Experimental workflow for IC50 determination.
Procedure:
-
Prepare Serial Dilutions of PD 123319: Prepare a series of dilutions of this compound in assay buffer. A typical concentration range to start with would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, radiolabeled Angiotensin II (at a concentration close to its Kd), and cell/membrane preparation.
-
Non-specific Binding: A high concentration of unlabeled Angiotensin II (to saturate all receptors), radiolabeled Angiotensin II, and cell/membrane preparation.
-
Competition: Serial dilutions of PD 123319, radiolabeled Angiotensin II, and cell/membrane preparation.
-
-
Incubation: Incubate the plate at a suitable temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the bound from free radioligand. This is commonly done by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters quickly with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the PD 123319 concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
References
Troubleshooting unexpected results with PD 123319 ditrifluoroacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PD 123319 ditrifluoroacetate.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments using this compound.
Question: Why am I observing no effect or a reduced effect of PD 123319 in my experiment?
Answer:
Several factors could contribute to a lack of an observable effect:
-
Low AT2 Receptor Expression: The target cells or tissues may not express the Angiotensin II Type 2 (AT2) receptor in sufficient quantities for PD 123319 to elicit a measurable response. It is crucial to confirm AT2 receptor expression levels in your experimental model.
-
Incorrect Concentration: Ensure that the concentration of PD 123319 being used is appropriate for your experimental setup. The IC₅₀ of PD 123319 can vary between tissues.[1] For instance, the IC₅₀ is 34 nM in rat adrenal tissue and 210 nM in rat brain tissue.
-
Compound Stability: PD 123319 solutions should be prepared fresh.[1] If stored, ensure it is done so correctly (at -80°C for up to 6 months or -20°C for up to 1 month in solvent) to prevent degradation.[1][2]
-
Experimental Conditions: The physiological context of the experiment is important. For example, one study found that PD 123319 had no effect on cerebral blood flow autoregulation in spontaneously hypertensive rats.[3]
Question: I am seeing unexpected or contradictory results. For example, instead of antagonism, I observe an enhancement of a physiological response. Why might this be happening?
Answer:
Unexpected results can be complex to interpret. Here are a few possibilities:
-
AT2 Receptor-Mediated Vasodilation: In some vascular beds, blockade of the AT2 receptor with PD 123319 can unmask or enhance the vasoconstrictor effects of Angiotensin II mediated by the AT1 receptor. One study observed that PD-123319 enhanced pressor responses to angiotensin peptides in the pulmonary circulation of rats.[4]
-
Off-Target Effects: While PD 123319 is a highly selective AT2 receptor antagonist, the possibility of off-target effects, especially at high concentrations, cannot be entirely ruled out.
-
Complex Signaling Interactions: The renin-angiotensin system has intricate signaling pathways. The functional consequence of AT2 receptor blockade can be context-dependent, influenced by the relative expression and activation of other receptors and signaling molecules.
Question: I am having trouble dissolving this compound.
Answer:
This compound is soluble in water up to 100 mM. For in vivo studies, it can be dissolved in PBS, though ultrasonic assistance may be required for complete dissolution.[1][2] If you are still experiencing solubility issues, consider the following:
-
pH of the Solvent: Ensure the pH of your aqueous solvent is neutral.
-
Purity of the Compound: Verify the purity of your this compound lot.
-
Fresh Solvent: Use freshly prepared, high-purity water or PBS.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: PD 123319 is a potent and selective non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor.[1][5][6] It functions by blocking the binding of Angiotensin II to the AT2 receptor, thereby inhibiting its downstream signaling pathways. The AT2 receptor often counteracts the effects of the Angiotensin II Type 1 (AT1) receptor, which is responsible for vasoconstriction and cell proliferation.
Q2: What are the recommended storage conditions for this compound?
A2: The solid compound should be stored at 4°C, sealed, and kept away from moisture.[1][2] In solvent, it can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]
Q3: Is PD 123319 selective for the AT2 receptor over the AT1 receptor?
A3: Yes, PD 123319 is highly selective for the AT2 receptor. It has a much lower affinity for the AT1 receptor.[1][6] For example, in bovine adrenal glomerulosa cells, PD-123319 has an IC₅₀ of 6.9 nM for the AT2 receptor, while its affinity for the AT1 receptor (referred to as the DuP-753 sensitive site) is much lower, with an IC₅₀ around 10 µM.[1][6]
Q4: Can PD 123319 be used in in vivo studies?
A4: Yes, PD 123319 is orally active and has been used in various in vivo animal models. For example, it has been administered intraperitoneally in a rat model of colitis.[7][8]
Data Presentation
Table 1: Inhibitory Potency of this compound
| Tissue/Cell Type | Receptor Subtype | IC₅₀ (nM) | Reference |
| Rat Adrenal Tissue | AT2 | 34 | |
| Rat Brain Tissue | AT2 | 210 | |
| Bovine Adrenal Glomerulosa | AT2 | 6.9 | [1][6] |
| Bovine Adrenal Glomerulosa | AT1 (DuP-753 sensitive) | ~10,000 | [1][6] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Reference |
| Water | 100 mM | |
| PBS (in vivo) | 100 mg/mL (135.75 mM) | [1][2] |
Experimental Protocols
1. In Vitro Angiotensin II Receptor Binding Assay
This protocol is adapted from standard radioligand binding assay procedures.[5][9][10]
-
Objective: To determine the binding affinity of PD 123319 for the AT2 receptor.
-
Materials:
-
Membrane preparation from cells or tissues expressing AT2 receptors.
-
Radioligand (e.g., ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II).
-
This compound.
-
Unlabeled Angiotensin II (for non-specific binding).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of PD 123319.
-
In assay tubes, add assay buffer, the membrane preparation, and the radioligand at a fixed concentration (near its Kd).
-
For competitive binding, add increasing concentrations of PD 123319.
-
For total binding, add only the radioligand and membrane preparation.
-
For non-specific binding, add the radioligand, membrane preparation, and a high concentration of unlabeled Angiotensin II.
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Analyze the data to determine the IC₅₀ and Ki values for PD 123319.
-
2. In Vivo Administration in a Rat Model of Colitis
This protocol is based on a study investigating the effects of PD 123319 in a DNBS-induced colitis model in rats.[7][8]
-
Objective: To assess the effect of PD 123319 on inflammation in an in vivo model.
-
Animal Model: Male Wistar rats.
-
Induction of Colitis: Intra-rectal administration of 2,4-dinitrobenzene sulfonic acid (DNBS).
-
PD 123319 Preparation and Administration:
-
Dissolve this compound in sterile PBS.
-
Administer PD 123319 intraperitoneally (i.p.) at the desired doses (e.g., 0.3, 3, and 10 mg/kg).
-
The first dose is typically administered shortly before the induction of colitis, followed by daily injections for the duration of the study.
-
-
Outcome Measures:
-
Body weight changes.
-
Stool consistency.
-
Macroscopic and histological scoring of colonic damage.
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Myeloperoxidase (MPO) activity assay to quantify neutrophil infiltration.
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Measurement of inflammatory cytokine levels (e.g., IL-1β, TNF-α) in colonic tissue.
-
Visualizations
Caption: The Renin-Angiotensin System and the site of action for PD 123319.
Caption: A generalized experimental workflow for in vitro studies using PD 123319.
Caption: A logical workflow for troubleshooting unexpected results with PD 123319.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. No effect of angiotensin II AT(2)-receptor antagonist PD 123319 on cerebral blood flow autoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of responses to ANG IV: effects of PD-123319 and DuP-753 in the pulmonary circulation of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PD123319, angiotensin II type II receptor antagonist, inhibits oxidative stress and inflammation in 2, 4-dinitrobenzene sulfonic acid-induced colitis in rat and ameliorates colonic contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iris.unipa.it [iris.unipa.it]
- 9. benchchem.com [benchchem.com]
- 10. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing non-specific binding of PD 123319 ditrifluoroacetate
Welcome to the technical support center for PD 123319 ditrifluoroacetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing non-specific binding and to offer troubleshooting support for experiments involving this selective angiotensin II AT2 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, non-peptide antagonist for the angiotensin II type 2 (AT2) receptor, with an IC50 of 34 nM.[1] It is often used in research to investigate the physiological roles of the AT2 receptor, which is involved in processes such as vasodilation and inhibition of cell growth. The AT2 receptor's effects are often considered to counterbalance the actions of the angiotensin II type 1 (AT1) receptor.
Q2: What are the common causes of high non-specific binding in assays using PD 123319?
High non-specific binding (NSB) can arise from several factors, including:
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Hydrophobic interactions: PD 123319, like many small molecule antagonists, can exhibit hydrophobic properties, leading to its binding to plasticware, filter membranes, and other proteins in the assay.
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Electrostatic interactions: Charged residues on the compound can interact with charged surfaces in the assay environment.
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Suboptimal assay conditions: Inappropriate buffer pH, ionic strength, or temperature can promote non-specific interactions.
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Receptor preparation quality: Impure or poorly prepared cell membranes or tissues can expose additional binding sites.
Q3: How can I determine the level of non-specific binding in my experiment?
To determine non-specific binding, incubate your receptor preparation with the radiolabeled or fluorescently-tagged ligand in the presence of a high concentration of an unlabeled competitor (e.g., 1000-fold excess of unlabeled PD 123319 or a structurally different AT2 receptor ligand). This will saturate the specific binding sites, and any remaining bound ligand is considered non-specific.
Troubleshooting Guide: Minimizing Non-Specific Binding
High non-specific binding can significantly impact the accuracy and reliability of your experimental data. The following troubleshooting guide provides a systematic approach to identify and mitigate common issues.
Issue 1: High background signal across all wells, including controls.
Possible Cause & Troubleshooting Steps:
-
Suboptimal Buffer Composition: The pH and ionic strength of your assay buffer can influence non-specific interactions.
-
Solution: Optimize the buffer pH. For many receptor binding assays, a pH between 7.2 and 7.6 is optimal. Also, try increasing the salt concentration (e.g., NaCl) in your buffer to reduce electrostatic interactions.[2]
-
-
Hydrophobic Interactions with Assay Components: The compound may be sticking to the plasticware or filter mats.
-
Solution: Incorporate a non-ionic detergent, such as Tween-20 or Triton X-100, at a low concentration (e.g., 0.01% to 0.1%) in your assay and wash buffers.[2] You can also pre-treat plates with a blocking agent.
-
-
Insufficient Blocking: Unoccupied sites on the plate or membrane can bind the ligand non-specifically.
-
Solution: Add a blocking agent like Bovine Serum Albumin (BSA) to your assay buffer. A concentration of 0.1% to 1% BSA is commonly used to saturate non-specific binding sites.[2]
-
Issue 2: Non-specific binding is greater than 50% of total binding.
Possible Cause & Troubleshooting Steps:
-
Excessive Ligand Concentration: Using a very high concentration of the labeled ligand can lead to increased non-specific binding.
-
Solution: Perform a saturation binding experiment to determine the optimal concentration of your labeled ligand. Ideally, you should use a concentration at or below the Kd value for your receptor.
-
-
Inadequate Washing: Insufficient removal of unbound ligand can contribute to high background.
-
Solution: Increase the number of wash steps or the volume of wash buffer. Ensure the washing is performed quickly and at a cold temperature to minimize dissociation of specifically bound ligand.
-
-
Low Receptor Expression: If the concentration of the AT2 receptor in your preparation is low, the specific binding signal may be weak compared to the non-specific binding.
-
Solution: If possible, use a cell line with higher expression of the AT2 receptor or enrich your tissue preparation for the receptor.
-
Data Presentation: Illustrative Effects of Assay Optimization
The following tables provide an illustrative summary of how different assay conditions can impact non-specific binding (NSB). These values are intended to guide optimization and may not be representative of all experimental systems.
Table 1: Effect of Blocking Agents and Detergents on Non-Specific Binding
| Condition | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | % NSB of Total |
| No Additives | 5000 | 2500 | 2500 | 50% |
| 0.1% BSA | 4800 | 1200 | 3600 | 25% |
| 1% BSA | 4600 | 800 | 3800 | 17% |
| 0.05% Tween-20 | 4700 | 1000 | 3700 | 21% |
| 1% BSA + 0.05% Tween-20 | 4500 | 600 | 3900 | 13% |
Table 2: Effect of Salt Concentration on Non-Specific Binding
| NaCl Concentration | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | % NSB of Total |
| 50 mM | 5100 | 2400 | 2700 | 47% |
| 100 mM | 4900 | 1500 | 3400 | 31% |
| 150 mM | 4700 | 900 | 3800 | 19% |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for AT2 Receptor
This protocol is a general guideline for a competitive binding assay using a radiolabeled ligand (e.g., [125I]Sar1,Ile8-Angiotensin II) and unlabeled PD 123319.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 (ice-cold)
-
Radiolabeled Ligand (e.g., [125I]Sar1,Ile8-Angiotensin II)
-
Unlabeled this compound
-
Cell membranes or tissue homogenate expressing the AT2 receptor
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Scintillation vials and scintillation cocktail
Procedure:
-
Prepare dilutions: Prepare serial dilutions of unlabeled PD 123319 in assay buffer.
-
Set up assay tubes:
-
Total Binding: Add assay buffer, radiolabeled ligand (at a concentration near its Kd), and receptor preparation.
-
Non-Specific Binding: Add assay buffer, radiolabeled ligand, a high concentration of unlabeled angiotensin II (e.g., 1 µM), and receptor preparation.
-
Competition: Add serial dilutions of unlabeled PD 123319, radiolabeled ligand, and receptor preparation.
-
-
Incubation: Incubate the tubes at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the unlabeled PD 123319 concentration to determine the IC50.
Visualizations
References
Interpreting conflicting data from PD 123319 ditrifluoroacetate studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PD 123319 ditrifluoroacetate. The information is designed to help interpret conflicting data and address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound a strict antagonist of the AT2 receptor?
A1: While widely classified as a potent and selective AT2 receptor antagonist, emerging evidence suggests that this compound can exhibit partial agonist activity in some experimental systems.[1][2] This is a critical point of conflicting data. For instance, some studies show it can stimulate nitric oxide (NO) release in human aortic endothelial cells (HAEC) and AT2R-transfected CHO cells, a response typically associated with agonist activity.[1][2] Therefore, its functional effect may be context-dependent, varying with the specific cell type, tissue, and experimental conditions.
Q2: What are the reported binding affinities (IC50, Ki) for PD 123319?
A2: The binding affinity of PD 123319 for the AT2 receptor varies depending on the tissue and experimental setup. This variability can be a source of conflicting data. Please refer to the data table below for a summary of reported values.
Q3: What are the primary signaling pathways activated by the AT2 receptor?
A3: The AT2 receptor signals through pathways that often counteract the effects of the AT1 receptor.[3][4] Key signaling cascades include the activation of protein phosphatases (like SHP-1, PP2A), which leads to the inhibition of growth-promoting pathways such as the MAPK/ERK pathway.[4] Additionally, AT2 receptor activation is linked to the bradykinin-nitric oxide-cGMP pathway, promoting vasodilation.[4] A novel pathway involving the translocation of the transcription factor PLZF has also been identified.[5]
Q4: What are the expected in vivo effects of PD 123319 administration?
A4: The in vivo effects of PD 123319 can be complex and seemingly contradictory. While it is often used to block AT2 receptor-mediated effects, some studies report that PD 123319 itself can cause a transient increase in arterial pressure.[6] In other models, it has been shown to block the pressor effects of angiotensin II without affecting the cardioacceleratory response.[6] Furthermore, in studies on spontaneously hypertensive rats, simultaneous treatment with PD 123319 reversed the beneficial anti-fibrotic and anti-hypertrophic effects of AT1 receptor blockade.[7]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent functional assay results (agonist vs. antagonist effects) | The partial agonist activity of PD 123319 may be prominent in your specific cell line or tissue. | 1. Carefully select your experimental model; some cell lines may have higher endogenous AT2 receptor expression or different downstream signaling components. 2. Test a range of PD 123319 concentrations. Partial agonism may be more apparent at certain concentrations. 3. Consider using an additional, structurally different AT2 receptor antagonist to confirm that the observed effects are specific to AT2 receptor blockade. |
| Variability in binding affinity measurements | Differences in experimental protocols, such as membrane preparation, radioligand used, and incubation conditions, can significantly impact results. | 1. Standardize your membrane preparation protocol to ensure consistency between batches. 2. Ensure the radioligand is of high purity and specific activity. 3. Optimize incubation time and temperature to reach equilibrium. 4. Carefully define non-specific binding using a high concentration of a non-labeled ligand. |
| Unexpected in vivo cardiovascular effects | The systemic effects of PD 123319 can be complex and may not be solely due to its action on a single target tissue. The counter-regulatory balance between AT1 and AT2 receptors can lead to unpredictable outcomes when one is blocked. | 1. Consider the animal model being used, as receptor distribution and density can vary between species and strains. 2. Measure multiple cardiovascular parameters (e.g., heart rate, cardiac output) in addition to blood pressure to get a more complete picture of the drug's effects. 3. If possible, use tissue-specific knockout models to dissect the contribution of AT2 receptors in different organs to the overall cardiovascular response. |
| Difficulty replicating published signaling pathway results | The specific signaling cascade activated by the AT2 receptor can be cell-type specific. The novel PLZF pathway, for example, may not be active in all cells. | 1. Confirm the expression of key signaling molecules (e.g., SHP-1, PP2A, eNOS, PLZF) in your experimental system using techniques like Western blotting or qPCR. 2. Use appropriate positive and negative controls for the specific pathway you are investigating. 3. Ensure that the antibodies and other reagents used for detecting signaling events are validated for your specific application. |
Data Presentation
Table 1: Reported Binding Affinities of this compound
| Parameter | Value | Tissue/Cell Line | Reference |
| IC50 | 34 nM | Rat Adrenal Tissue | [3][8][9][10] |
| IC50 | 210 nM | Rat Brain Tissue | [3][9] |
| IC50 | 6.9 nM | Bovine Adrenal Glomerulosa Cells (AT2-sensitive site) | [8][10] |
| Ki | ~12 nM | Not Specified | [11] |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol is a general guideline and should be optimized for your specific experimental conditions.
1. Membrane Preparation:
-
Homogenize tissue or cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
2. Binding Assay:
-
In a 96-well plate, combine the membrane preparation (typically 20-50 µg of protein), a radiolabeled AT2 receptor ligand (e.g., [125I]Sar1,Ile8-Ang II), and varying concentrations of PD 123319 or a control compound.
-
For determining non-specific binding, add a high concentration of a non-labeled AT2 receptor ligand (e.g., unlabeled Ang II) to a set of wells.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a wash buffer.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
3. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Analyze the data using non-linear regression analysis to determine the IC50 or Ki values.
Nitric Oxide (NO) Functional Assay (DAF-FM Fluorescence)
This protocol is based on the measurement of NO production in cultured cells.
1. Cell Culture and Treatment:
-
Plate cells (e.g., human aortic endothelial cells or AT2R-transfected CHO cells) in a 96-well black, clear-bottom plate and grow to confluence.
-
Wash the cells with a balanced salt solution (e.g., Hanks' Balanced Salt Solution).
-
Load the cells with an NO-sensitive fluorescent dye, such as DAF-FM diacetate (e.g., 5 µM), for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells to remove excess dye.
-
Add fresh buffer containing PD 123319, an AT2 receptor agonist (positive control), or a vehicle control to the wells.
2. Fluorescence Measurement:
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 495 nm excitation and 515 nm emission for DAF-FM) at various time points using a fluorescence plate reader.
3. Data Analysis:
-
Subtract the background fluorescence from the measured fluorescence values.
-
Express the change in fluorescence as a measure of NO production.
-
Compare the effects of PD 123319 to the positive and negative controls.
Mandatory Visualization
Caption: Canonical AT2 receptor signaling pathway.
Caption: AT2 receptor and nitric oxide-mediated vasodilation.
Caption: Interpreting agonist vs. antagonist activity.
References
- 1. Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Angiotensin Receptors: Structure, Function, Signaling and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiotensin II Type 2 Receptor: A Target for Protection Against Hypertension, Metabolic Dysfunction, and Organ Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AT2 Receptor Signaling and Sympathetic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Angiotensin II type 2 receptor blocker PD123319 has more beneficial effects than losartan on ischemia-reperfusion injury and oxidative damage in isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iris.unipa.it [iris.unipa.it]
- 9. researchgate.net [researchgate.net]
- 10. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Validating the Selectivity of PD 123319 Ditrifluoroacetate for the Angiotensin II Type 2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PD 123319 ditrifluoroacetate's performance in selectively targeting the Angiotensin II Type 2 (AT2) receptor against other alternatives. Experimental data and detailed protocols are presented to support the validation of its selectivity.
Introduction to PD 123319 and the AT2 Receptor
The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Within this system, the Angiotensin II (Ang II) peptide hormone exerts its effects through two primary G protein-coupled receptors: the AT1 and AT2 receptors. While the AT1 receptor is known to mediate most of the classical vasoconstrictive and proliferative effects of Ang II, the AT2 receptor often counteracts these actions, promoting vasodilation, anti-inflammatory responses, and tissue repair. This protective role of the AT2 receptor has made it an attractive therapeutic target.
This compound is a widely used, non-peptide small molecule that has been instrumental in elucidating the physiological functions of the AT2 receptor. It is traditionally classified as a selective AT2 receptor antagonist. However, emerging evidence suggests a more complex pharmacological profile, with some studies indicating potential partial agonist activity. This guide will delve into the experimental data that validates its selectivity and compares its binding and functional characteristics with other relevant compounds.
Quantitative Comparison of Receptor Binding Affinity and Selectivity
The selectivity of a compound for its target receptor is a cornerstone of its pharmacological profile. The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of PD 123319 and comparator compounds for the AT1 and AT2 receptors.
| Compound | AT2 Receptor Binding Affinity (Ki) | AT1 Receptor Binding Affinity (Ki) | Selectivity (AT1 Ki / AT2 Ki) | Reference |
| PD 123319 | ~12 nM | >100,000 nM | ~10,000-fold | |
| EMA401 | Not explicitly stated as Ki, but has high affinity | Very low affinity | >1,000-fold | |
| C21 | Not explicitly stated as Ki, but a potent agonist | Low affinity | High | |
| Losartan | >10,000 nM | ~19 nM | AT1 selective |
Table 1: Comparison of Binding Affinities and Selectivity for AT2 vs. AT1 Receptors. This table highlights the high selectivity of PD 123319 for the AT2 receptor over the AT1 receptor.
| Compound | Tissue/Cell Line | AT2 Receptor IC50 | AT1 Receptor IC50 | Reference |
| PD 123319 | Rat adrenal tissue | 34 nM | >10,000 nM | |
| PD 123319 | Rat brain | 210 nM | >10,000 nM | |
| PD 123319 | Bovine adrenal glomerulosa cells | 6.9 nM | No effect | [1][2] |
| EMA401 | Rat AT2 receptor | 39 nM | Very low affinity |
Table 2: Comparison of IC50 Values in Different Tissues and Cell Lines. This table demonstrates the potent inhibition of Ang II binding to the AT2 receptor by PD 123319 across various experimental systems.
Functional Activity at the AT2 Receptor
Beyond binding, understanding the functional consequences of ligand-receptor interaction is crucial. The AT2 receptor is known to signal through pathways that can lead to the production of nitric oxide (NO), a key vasodilator.
| Compound | Functional Activity at AT2R | Assay Type | Key Findings | Reference |
| PD 123319 | Traditionally antagonist, but reported as a partial agonist | Nitric Oxide (NO) release | Can partially stimulate NO release in some systems, suggesting agonistic properties. | [3] |
| C21 | Full agonist | Nitric Oxide (NO) release | Potently stimulates NO release. | [3] |
| EMA401 | Reported as a partial agonist | Nitric Oxide (NO) release | Shows partial agonistic activity in NO release assays. | [3] |
Table 3: Comparison of Functional Activities at the AT2 Receptor. This table underscores the emerging understanding of PD 123319's functional profile, which may not be purely antagonistic.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the selectivity and function of AT2 receptor ligands.
Radioligand Binding Assay for AT2 Receptor Selectivity
This protocol is designed to determine the binding affinity and selectivity of a test compound for the AT2 receptor versus the AT1 receptor using a competitive binding assay with a radiolabeled ligand.
1. Materials:
- HEK-293 cells stably transfected with either human AT1 or AT2 receptors.
- Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
- Radioligand: [125I]-[Sar1,Ile8] Angiotensin II.
- Test Compound: this compound.
- Comparator Compounds: Losartan (AT1 selective), Angiotensin II (non-selective).
- 96-well filter plates (e.g., Millipore MultiScreen).
- Scintillation fluid and counter.
2. Cell Membrane Preparation:
- Culture transfected HEK-293 cells to ~80-90% confluency.
- Harvest cells and homogenize in ice-cold lysis buffer.
- Centrifuge the homogenate at low speed to remove nuclei and debris.
- Centrifuge the supernatant at high speed to pellet the cell membranes.
- Resuspend the membrane pellet in binding buffer and determine protein concentration (e.g., using a BCA assay).
3. Competitive Binding Assay:
- In a 96-well plate, add a constant concentration of [125I]-[Sar1,Ile8] Angiotensin II (e.g., 0.1 nM).
- Add increasing concentrations of the unlabeled test compound (PD 123319) or comparator compounds.
- Add the cell membrane preparation (containing either AT1 or AT2 receptors) to initiate the binding reaction.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
- To determine non-specific binding, include wells with a high concentration of unlabeled Angiotensin II.
4. Separation and Detection:
- Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Dry the filter plate and add scintillation fluid to each well.
- Count the radioactivity in each well using a scintillation counter.
5. Data Analysis:
- Subtract the non-specific binding from the total binding to obtain specific binding.
- Plot the specific binding as a function of the log concentration of the competitor.
- Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) using non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Nitric Oxide (NO) Release Functional Assay
This assay measures the ability of a compound to stimulate NO production in cells expressing the AT2 receptor, providing a functional readout of receptor activation.
1. Materials:
- Human Aortic Endothelial Cells (HAEC) or CHO cells transfected with the AT2 receptor.
- Cell culture medium.
- DAF-FM Diacetate (a fluorescent probe for NO).
- Test Compound: this compound.
- Positive Control: C21 (AT2 agonist).
- Negative Control: Vehicle.
- 96-well black, clear-bottom plates.
- Fluorescence microplate reader.
2. Cell Culture and Plating:
- Culture the cells in appropriate medium until they reach a suitable confluency.
- Seed the cells into 96-well black, clear-bottom plates and allow them to adhere overnight.
3. NO Detection:
- Wash the cells with a suitable buffer (e.g., HBSS).
- Load the cells with DAF-FM Diacetate (e.g., 5 µM) in buffer and incubate in the dark at 37°C for a specified time (e.g., 30-60 minutes).
- Wash the cells to remove excess probe.
4. Compound Treatment:
- Add the test compound (PD 123319), positive control (C21), or vehicle to the respective wells.
- Incubate for a specified time to allow for NO production (e.g., 15-30 minutes).
5. Fluorescence Measurement:
- Measure the fluorescence intensity in each well using a microplate reader with appropriate excitation and emission wavelengths (e.g., 495 nm excitation and 515 nm emission for DAF-FM).
6. Data Analysis:
- Subtract the background fluorescence (from wells with no cells or no probe) from the measured fluorescence values.
- Normalize the fluorescence signal to the vehicle control to determine the fold-change in NO production.
- Plot the fold-change in NO production as a function of the compound concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists blocking a known agonist).
Signaling Pathways and Experimental Workflows
To visualize the complex interactions involved in AT2 receptor signaling and the experimental processes used to study them, the following diagrams are provided in the DOT language.
Caption: AT2 Receptor Signaling Pathway leading to vasodilation and anti-inflammatory effects.
Caption: Experimental workflow for a competitive radioligand binding assay.
References
Unmasking the Selectivity of PD 123319 Ditrifluoroacetate: A Comparative Guide to its Cross-Reactivity with AT1 Receptors
For researchers, scientists, and drug development professionals, understanding the precise selectivity of pharmacological tools is paramount. This guide provides a comprehensive comparison of PD 123319 ditrifluoroacetate, a widely used angiotensin II type 2 (AT2) receptor antagonist, and its cross-reactivity with the angiotensin II type 1 (AT1) receptor. Through a detailed examination of binding affinities and functional assay methodologies, this document aims to equip researchers with the critical data necessary for the accurate interpretation of experimental results.
Comparative Binding Affinity of Angiotensin Receptor Ligands
The cornerstone of assessing drug-receptor interaction is the determination of binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher affinity of the ligand for the receptor. The following table summarizes the binding affinities of PD 123319 and other key angiotensin receptor modulators for both AT1 and AT2 receptors, as determined by radioligand binding assays.
| Compound | Receptor Subtype | IC50 (nM) | Selectivity (AT1/AT2) | Reference |
| PD 123319 | AT1 | >10,000 | ~1786-fold for AT2 | [1] |
| AT2 | 5.6 | [1] | ||
| Angiotensin II | AT1 | 7.92 | ~1.5-fold for AT1 | [1] |
| AT2 | 5.22 | [1] | ||
| Candesartan | AT1 | 1.56 | >6400-fold for AT1 | [1] |
| AT2 | >10,000 | [1] | ||
| Losartan | AT1 | - | ~1,000-fold for AT1 | [2] |
| AT2 | - | [2] | ||
| Valsartan | AT1 | - | ~20,000-fold for AT1 | [2] |
| AT2 | - | [2] |
The data unequivocally demonstrates the high selectivity of PD 123319 for the AT2 receptor. With an IC50 value for the AT1 receptor exceeding 10,000 nM and a nanomolar affinity for the AT2 receptor, its preferential binding is evident.[1] This significant difference in affinity, approximately 1786-fold, underscores its utility as a selective AT2 receptor antagonist in experimental settings.[1] In contrast, conventional angiotensin receptor blockers (ARBs) like candesartan, losartan, and valsartan exhibit a profound preference for the AT1 receptor.[1][2]
Experimental Methodologies
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.
Radioligand Binding Assay for AT1 and AT2 Receptors
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for AT1 and AT2 receptors.
Objective: To determine the IC50 values of competing ligands against the binding of a radiolabeled ligand to AT1 and AT2 receptors.
Materials:
-
HEK-293 cells stably transfected with either human AT1 or AT2 receptors.
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Radioligand: [125I]Sar1,Ile8-Angiotensin II.
-
Competing ligands: PD 123319, Angiotensin II, Candesartan, etc.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest transfected HEK-293 cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of competing ligand at various concentrations, and 50 µL of [125I]Sar1,Ile8-Angiotensin II (at a final concentration close to its Kd).
-
Initiate the binding reaction by adding 100 µL of the membrane preparation (containing 10-20 µg of protein).
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-labeled ligand (e.g., 1 µM Angiotensin II).
-
-
Filtration and Counting:
-
Terminate the assay by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competing ligand concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Functional Assay: Inositol Phosphate (IP) Accumulation for AT1 Receptor Activation
Activation of the Gq-coupled AT1 receptor leads to the production of inositol phosphates, primarily inositol trisphosphate (IP3). This assay measures the accumulation of inositol phosphates as a functional readout of AT1 receptor activation.
Objective: To determine if a test compound (e.g., PD 123319) can act as an agonist or antagonist at the AT1 receptor.
Materials:
-
HEK-293 cells stably expressing the human AT1 receptor.
-
Cell culture medium (e.g., DMEM).
-
[3H]-myo-inositol.
-
Stimulation buffer (e.g., HBSS with 10 mM LiCl).
-
Agonist: Angiotensin II.
-
Antagonist/Test Compound: PD 123319.
-
Lysis buffer (e.g., 0.1 M formic acid).
-
Dowex AG1-X8 resin (formate form).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Cell Labeling:
-
Seed AT1-HEK-293 cells in 24-well plates.
-
Label the cells by incubating them overnight with [3H]-myo-inositol (1 µCi/mL) in inositol-free medium.
-
-
Assay:
-
Wash the cells with stimulation buffer.
-
For agonist testing: Add the test compound at various concentrations and incubate for 30-60 minutes at 37°C.
-
For antagonist testing: Pre-incubate the cells with the test compound for 15-30 minutes, then add a known concentration of Angiotensin II (e.g., EC80) and incubate for an additional 30-60 minutes at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Terminate the stimulation by aspirating the medium and adding ice-cold lysis buffer.
-
Incubate on ice for 30 minutes.
-
Collect the cell lysates.
-
-
Purification and Quantification:
-
Apply the lysates to columns containing Dowex AG1-X8 resin.
-
Wash the columns to remove free [3H]-myo-inositol.
-
Elute the total inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.
-
Add the eluate to scintillation vials with scintillation cocktail and count the radioactivity.
-
-
Data Analysis:
-
Plot the amount of radioactivity (counts per minute, CPM) against the concentration of the test compound.
-
For agonist activity, determine the EC50 value. For antagonist activity, determine the IC50 value.
-
Caption: AT1 receptor signaling pathway leading to IP3 production.
Conclusion
The experimental evidence strongly supports the classification of this compound as a highly selective AT2 receptor antagonist with negligible cross-reactivity with the AT1 receptor at concentrations typically used in in vitro and in vivo studies. Its selectivity profile, as demonstrated by radioligand binding assays, makes it an invaluable tool for elucidating the distinct functions of the AT2 receptor. Researchers utilizing PD 123319 can be confident in attributing its observed effects to the modulation of AT2 receptor activity, provided that appropriate concentrations are used and control experiments are performed. This guide provides the necessary data and methodological insights to aid in the design and interpretation of such experiments, ultimately contributing to a more precise understanding of the complex angiotensin system.
References
Navigating the Nuances of AT2 Receptor Blockade: A Guide to Reproducibility with PD 123319 Ditrifluoroacetate
For researchers, scientists, and drug development professionals, ensuring the reproducibility of experimental results is paramount. This guide provides a comprehensive comparison of PD 123319 ditrifluoroacetate, a selective angiotensin II type 2 (AT2) receptor antagonist, with other alternatives, supported by experimental data and detailed methodologies. A key consideration highlighted by recent studies is the potential for PD 123319 to exhibit partial agonist activity, a factor that can significantly influence experimental outcomes and their reproducibility.
This compound is a widely used pharmacological tool to investigate the physiological and pathological roles of the AT2 receptor. Its high selectivity for the AT2 receptor over the AT1 receptor makes it a valuable compound for dissecting the complexities of the renin-angiotensin system. However, achieving consistent and reproducible results requires a thorough understanding of its biochemical properties and careful consideration of experimental design.
Performance Comparison: PD 123319 in Context
The efficacy of PD 123319 is often assessed by its inhibitory constant (Ki) or the concentration required to inhibit 50% of a biological response (IC50). These values can vary depending on the tissue and experimental conditions.
| Compound | Receptor | Parameter | Value (nM) | Tissue/Cell Line | Reference |
| PD 123319 | AT2 | IC50 | 34 | Rat adrenal tissue | [1][2] |
| PD 123319 | AT2 | IC50 | 210 | Rat brain tissue | [1][2] |
| PD 123319 | AT2 | IC50 | 6.9 | Bovine adrenal glomerulosa cells | [3] |
| PD 123319 | AT2 | Ki | ~12 | Not specified | [4] |
| Losartan | AT1 | IC50 | 92.9 | Bovine adrenal glomerulosa cells | [3] |
| EMA401 | AT2 | ED50 | 0.41 (mg/kg) | VZV-rat model (in vivo) |
Unraveling the Angiotensin II Signaling Cascade
The renin-angiotensin system plays a critical role in regulating blood pressure and fluid balance. Angiotensin II, the primary effector peptide, exerts its effects through two main receptor subtypes: AT1 and AT2. While AT1 receptor activation is associated with vasoconstriction, inflammation, and fibrosis, the AT2 receptor often mediates opposing effects, including vasodilation and anti-inflammatory responses. PD 123319 is instrumental in isolating and studying the specific contributions of the AT2 receptor pathway.
References
- 1. Angiotensin type 2 receptor antagonism as a new target to manage gout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. iris.unipa.it [iris.unipa.it]
PD 123319 Ditrifluoroacetate: A Comparative Guide for Use as a Negative Control in AT1 Receptor Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PD 123319 ditrifluoroacetate with other compounds for use as a negative control in Angiotensin II Type 1 (AT1) receptor experiments. It includes supporting experimental data, detailed protocols for key assays, and visualizations of relevant signaling pathways and workflows to aid in experimental design and data interpretation.
Introduction to AT1 Receptor Controls
In studies targeting the AT1 receptor, a crucial component of the renin-angiotensin system, the use of appropriate controls is paramount to ensure the specificity of the observed effects. A negative control should ideally have no or negligible affinity for the AT1 receptor, thereby demonstrating that the experimental results are not due to off-target interactions. This compound, a potent and selective AT2 receptor antagonist, is frequently employed for this purpose due to its high selectivity for the AT2 receptor over the AT1 receptor.[1][2] This guide evaluates its suitability in comparison to other potential negative controls and established AT1 receptor antagonists.
Comparative Analysis of Ligand Binding Affinity
The selection of an appropriate negative control is fundamentally based on its binding affinity for the target receptor. The following table summarizes the binding affinities (Ki or pKi) of this compound and common AT1 receptor antagonists. A higher Ki value and a lower pKi value indicate lower binding affinity.
| Compound | Receptor Target | Binding Affinity (Ki) | Binding Affinity (pKi) | Selectivity | Reference |
| This compound | AT2 Antagonist | >10,000 nM (for AT1) | < 5 | Approx. 10,000-fold for AT2 over AT1 | [3] |
| Losartan | AT1 Antagonist | ~20 nM | 7.17 ± 0.07 | ~1,000-fold for AT1 over AT2 | [4][5] |
| Valsartan | AT1 Antagonist | 2.38 nM | 7.65 ± 0.12 | ~30,000-fold for AT1 over AT2 | [4] |
| Candesartan | AT1 Antagonist | - | 8.61 ± 0.21 | High for AT1 | [4][6] |
| Telmisartan | AT1 Antagonist | - | 8.19 ± 0.04 | High for AT1 | [4][6] |
As the data indicates, this compound exhibits negligible affinity for the AT1 receptor, with a Ki value exceeding 10,000 nM.[3] In contrast, established AT1 receptor antagonists such as Losartan, Valsartan, Candesartan, and Telmisartan demonstrate high affinity for the AT1 receptor, with Ki values in the low nanomolar range.[4][5][6] This significant difference in binding affinity underscores the suitability of PD 123319 as a negative control in experiments specifically investigating AT1 receptor function. One study explicitly states that PD-123319 has no effect on ¹²⁵I-AII binding to the AT1 receptor site.[1]
Experimental Protocols
Accurate and reproducible data are contingent on well-defined experimental protocols. Below are detailed methodologies for two key experiments used to characterize AT1 receptor interactions.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the receptor.
Objective: To determine the binding affinity of test compounds for the AT1 receptor.
Materials:
-
Cell membranes expressing the AT1 receptor (e.g., from transfected COS-7 cells or rat liver)[4][7]
-
Radioligand: [¹²⁵I]Sar¹,Ile⁸-Angiotensin II
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Test compounds: this compound, AT1 receptor antagonists (e.g., Losartan)
-
Unlabeled Angiotensin II (for determining non-specific binding)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing AT1 receptors in a lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in the assay buffer.[8]
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Add assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Add assay buffer, radioligand, a high concentration of unlabeled Angiotensin II (e.g., 1 µM), and cell membranes.[8]
-
Competitive Binding: Add assay buffer, radioligand, increasing concentrations of the test compound (e.g., PD 123319 or Losartan), and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[8]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[8]
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competitive binding, plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value, which can then be used to calculate the Ki value.
Calcium Mobilization Assay
This functional assay measures the downstream signaling of AT1 receptor activation.
Objective: To assess the ability of test compounds to inhibit Angiotensin II-induced intracellular calcium mobilization.
Materials:
-
Cells expressing the AT1 receptor (e.g., CHO or HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Angiotensin II
-
Test compounds: this compound, AT1 receptor antagonists
-
Fluorescence plate reader with an integrated fluid dispenser
Procedure:
-
Cell Preparation: Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for 30-60 minutes at 37°C.
-
Compound Incubation: Wash the cells with assay buffer and then incubate with either assay buffer alone or the test compound (PD 123319 or an AT1 antagonist) for a predetermined time.
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Agonist Addition: Inject Angiotensin II into the wells to stimulate the AT1 receptor and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the mobilization of intracellular calcium. Compare the response in the presence of the test compounds to the control (Angiotensin II alone) to determine the inhibitory effect.
Visualizing Key Pathways and Workflows
To further clarify the experimental context, the following diagrams illustrate the AT1 receptor signaling pathway and a typical workflow for a radioligand binding experiment.
Caption: Simplified AT1 receptor signaling pathway via Gq/11 protein coupling.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The data presented in this guide strongly support the use of this compound as a negative control in AT1 receptor-specific experiments. Its exceptionally low affinity for the AT1 receptor, in stark contrast to the high affinity of established AT1 antagonists, provides a clear basis for differentiating AT1-mediated effects from non-specific or off-target interactions. By employing the detailed experimental protocols and understanding the underlying signaling pathways, researchers can confidently utilize PD 123319 to enhance the rigor and validity of their findings in the study of the renin-angiotensin system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. iris.unipa.it [iris.unipa.it]
- 4. scispace.com [scispace.com]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
PD 123319 Ditrifluoroacetate: An Agonist in Antagonist's Clothing at the AT2 Receptor?
For decades, PD 123319 ditrifluoroacetate has been a cornerstone tool in pharmacology, widely characterized as a potent and selective antagonist of the Angiotensin II Type 2 (AT2) receptor. However, emerging evidence challenges this long-held classification, suggesting that under certain experimental conditions, PD 123319 may exhibit partial agonistic properties. This guide provides a comprehensive comparison of PD 123319 with the well-established AT2 receptor agonist, C21 (Compound 21), presenting key experimental data and methodologies to aid researchers in their selection of appropriate pharmacological tools.
Unmasking Partial Agonism: A Shift in Perspective
While the majority of literature describes PD 123319 as an AT2 receptor antagonist, a 2023 study by Peluso et al. demonstrated that both PD 123319 and another compound, EMA401, display partial agonistic activity at the AT2 receptor.[1][2][3] This finding is significant as it necessitates a re-evaluation of data from previous studies that have relied on PD 123319 as a pure antagonist to probe AT2 receptor function.
In contrast, C21 is consistently reported as a selective, non-peptide agonist of the AT2 receptor.[4][5][6][7][8] This makes it a critical reference compound for delineating the true agonistic effects on the AT2 receptor.
Comparative Analysis of AT2 Receptor Ligands
To facilitate a clear understanding of their pharmacological profiles, the following tables summarize the binding affinities and functional activities of PD 123319 and C21 at the AT2 receptor.
| Ligand | Receptor Target | Binding Affinity (IC50/Ki) | Reported Activity |
| This compound | AT2 Receptor | IC50: 34 nM (rat adrenal tissue), 210 nM (rat brain)[9][10] Ki: ~12 nM[11] | Predominantly Antagonist[9][10][11][12][13][14][15] Partial Agonist[1][2][3] |
| C21 (Compound 21) | AT2 Receptor | Ki: 0.4 nM[4][5] | Full Agonist[1][2][3][4][5][6][7][8] |
| Angiotensin II (Endogenous Ligand) | AT1 and AT2 Receptors | - | Agonist |
Table 1: Comparison of Binding Affinities and Reported Activities.
| Ligand | Functional Assay | Experimental System | Observed Effect |
| This compound | Nitric Oxide (NO) Release | Primary Human Aortic Endothelial Cells (HAEC) & AT2R-transfected CHO cells | Partial agonistic activity observed[1][2][3] |
| C21 (Compound 21) | Nitric Oxide (NO) Release | Primary Human Aortic Endothelial Cells (HAEC) & AT2R-transfected CHO cells | Full agonistic activity, with efficacy comparable to Angiotensin II[1][2][3] |
| C21 (Compound 21) | Neurite Outgrowth | NG 108-15 cells | Induction of neurite outgrowth at 0.1 µM[4] |
Table 2: Comparison of Functional Assay Data.
Experimental Protocols
Understanding the methodologies behind these findings is crucial for their interpretation and for designing future experiments.
Radioligand Binding Assays
This technique is employed to determine the binding affinity of a ligand for a receptor.
Objective: To measure the concentration of a ligand required to displace a radiolabeled ligand from its receptor, thereby determining its inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50).
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the AT2 receptor.
-
Incubation: The membranes are incubated with a constant concentration of a radiolabeled AT2 receptor ligand (e.g., ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II) and varying concentrations of the unlabeled competitor ligand (e.g., PD 123319 or C21).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters, representing the bound radioligand, is quantified using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to calculate the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Functional Assay: Nitric Oxide (NO) Release Measurement
This assay assesses the functional consequence of ligand binding to the AT2 receptor, specifically its ability to stimulate NO production.
Objective: To quantify the amount of NO released from cells upon stimulation with an AT2 receptor ligand.
General Protocol:
-
Cell Culture: Primary human aortic endothelial cells (HAEC) or Chinese Hamster Ovary (CHO) cells stably transfected with the AT2 receptor are cultured.
-
Ligand Treatment: The cells are treated with the test compound (e.g., PD 123319, C21) at various concentrations.
-
NO Detection: The release of NO is measured using a fluorescent probe, such as 4,5-diaminofluorescein diacetate (DAF-FM diacetate). DAF-FM is cell-permeable and becomes fluorescent upon reacting with NO.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader or microscope.
-
Data Analysis: The increase in fluorescence intensity is proportional to the amount of NO produced and is used to determine the agonistic or antagonistic activity of the compound.
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated.
Figure 1: AT2 Receptor Signaling Pathways
Figure 2: Experimental Workflow for Ligand Characterization
Conclusion: A Call for Careful Interpretation
The classification of this compound as a pure AT2 receptor antagonist is no longer absolute. The evidence of its partial agonistic activity necessitates a critical review of past findings and careful consideration in the design of future studies. For experiments aiming to unequivocally demonstrate AT2 receptor-mediated agonism, C21 remains the more appropriate tool. Researchers should consider the experimental context and the specific signaling pathways being investigated when selecting and interpreting data generated with PD 123319. The dual nature of this compound, while complex, may also open new avenues for research into the nuanced modulation of the AT2 receptor.
References
- 1. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 2. Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Compound 21, a selective agonist of angiotensin AT2 receptors, prevents endothelial inflammation and leukocyte adhesion in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The angiotensin type 2 receptor agonist Compound 21 elicits cerebroprotection in endothelin-1 induced ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AT2 receptor agonist C21 | 477775-14-7 | CUA77514 [biosynth.com]
- 9. adooq.com [adooq.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. iris.unipa.it [iris.unipa.it]
- 12. medchemexpress.com [medchemexpress.com]
- 13. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PD123319, angiotensin II type II receptor antagonist, inhibits oxidative stress and inflammation in 2, 4-dinitrobenzene sulfonic acid-induced colitis in rat and ameliorates colonic contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
In Vivo Validation of PD 123319 Ditrifluoroacetate's Central Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo central effects of PD 123319 ditrifluoroacetate, a selective angiotensin II AT2 receptor antagonist, with other relevant compounds. The information is curated from preclinical studies to assist researchers in evaluating its potential applications in neuroscience and pharmacology.
Comparative Analysis of Central Effects
The central administration of this compound elicits distinct physiological and behavioral responses. To provide a clear performance benchmark, this section compares its effects with the well-characterized AT1 receptor antagonist, Losartan, and the AT2 receptor agonist, CGP 42112.
Cardiovascular Effects Following Intracerebroventricular (ICV) Administration in Rats
Intracerebroventricular administration allows for the direct assessment of a compound's effects on the central nervous system, bypassing the blood-brain barrier. The following table summarizes the impact of PD 123319 and Losartan on key cardiovascular parameters in sodium-replete rats.
| Compound | Dose (nmol, ICV) | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Reference |
| This compound | 6.25 - 200 | Increase | Increase | [1] |
| Losartan | 6.25 - 200 | Increase | Increase | [1] |
Behavioral Effects Following Intracerebroventricular (ICV) Administration in Rats
The central renin-angiotensin system is implicated in the modulation of mood and cognition. The following table compares the effects of PD 123319 and Losartan on anxiety-like behavior in the elevated plus-maze test.
| Compound | Treatment | Time Spent in Open Arms (%) | Interpretation | Reference |
| Vehicle (Saline) | ICV | ~25% | Baseline Anxiety | [2] |
| Angiotensin II | ICV | Significantly less than control | Anxiogenic | [2] |
| This compound + Angiotensin II | ICV | Significantly more than Angiotensin II alone | Anxiolytic-like (reverses Ang II effect) | [2] |
| Losartan + Angiotensin II | ICV | Significantly more than Angiotensin II alone | Anxiolytic-like (reverses Ang II effect) | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used in the cited studies.
Intracerebroventricular (ICV) Cannulation and Injection
Objective: To directly administer substances into the cerebral ventricles of a rat model.
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).
-
Secure the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify bregma and lambda, and ensure the skull is level.
-
Drill a small burr hole at the desired coordinates for the lateral ventricle (e.g., 0.8 mm posterior to bregma, 1.5 mm lateral to the midline).
-
Implant a guide cannula to the appropriate depth (e.g., 3.5 mm ventral to the dura).
-
Secure the cannula to the skull using dental cement and anchor screws.
-
Allow the animal to recover for a minimum of one week post-surgery.
-
For injection, gently restrain the conscious animal and insert an injector cannula (extending slightly beyond the guide cannula) connected to a microsyringe.
-
Infuse the substance at a slow, controlled rate (e.g., 1 µL/min).
-
Leave the injector in place for a short period post-injection to allow for diffusion and prevent backflow.
Elevated Plus-Maze (EPM) Test
Objective: To assess anxiety-like behavior in rodents.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes prior to the test.
-
Gently place the rat in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a set period (typically 5 minutes).
-
Record the session using a video camera positioned above the maze.
-
Analyze the recording to determine the time spent in and the number of entries into the open and closed arms.
-
An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.[3][4][5][6]
Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs are essential for clear communication. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
Proposed Signaling Pathway of the AT2 Receptor in Neurons
Caption: A simplified diagram of the proposed AT2 receptor signaling pathway in neurons.
Experimental Workflow for In Vivo Central Effects Analysis
Caption: A flowchart illustrating the typical experimental workflow for studying the in vivo central effects of compounds.
Conclusion
The available in vivo data indicates that this compound exerts significant central effects, particularly in the modulation of cardiovascular parameters and anxiety-like behaviors. Its effects are often contrary to those mediated by the AT1 receptor, highlighting the distinct roles of the two major angiotensin II receptor subtypes in the brain. Further research is warranted to fully elucidate its therapeutic potential for neurological and psychiatric disorders. The experimental protocols and signaling pathway information provided in this guide offer a foundational resource for researchers pursuing such investigations.
References
- 1. Effects of intracerebroventricular injections of losartan or PD123319 on arterial pressure and heart rate of sodium replete and sodium deplete rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jpp.krakow.pl [jpp.krakow.pl]
- 3. Elevated plus maze protocol [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of PD 123319 Ditrifluoroacetate Enantiomers: A Guide for Researchers
This guide presents a detailed comparative analysis of the enantiomers of PD 123319 ditrifluoroacetate, a well-established selective antagonist of the Angiotensin II Type 2 (AT2) receptor. The information is tailored for researchers, scientists, and drug development professionals, focusing on pharmacological properties, experimental data, and relevant methodologies.
Pharmacological Profile: (S)- vs. (R)-Enantiomers
PD 123319 is a chiral molecule, existing as two non-superimposable mirror images: the (S)- and (R)-enantiomers. Pharmacological studies have demonstrated that the biological activity of PD 123319 as an AT2 receptor antagonist resides almost exclusively in the (S)-enantiomer. While direct, head-to-head quantitative binding data for both enantiomers is not extensively published, the literature consistently refers to (S)-(+)-PD 123319 as the active enantiomer .
For a structurally related AT2 receptor antagonist, EMA400, its (S)-enantiomer (EMA401) was found to have a 20- to 30-fold higher binding affinity for the AT2 receptor compared to its (R)-enantiomer, highlighting the critical role of stereochemistry in the interaction with the receptor. A similar high degree of stereoselectivity is anticipated for the enantiomers of PD 123319.
Table 1: Quantitative Data on PD 123319
| Compound | Receptor Specificity | IC50 Value | Reference |
| PD 123319 (racemic mixture) | AT2 > AT1 | 34 nM (in rat adrenal tissue) | [1] |
| (S)-(+)-PD 123319 | AT2 | Not explicitly quantified in reviewed literature, but known as the active enantiomer. | [1] |
| (R)-(-)-PD 123319 | AT2 | Not explicitly quantified in reviewed literature, considered the inactive enantiomer. |
Experimental Protocols
To facilitate further research and verification, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for AT2 Receptor
This protocol allows for the determination of the binding affinity (IC50 and Ki values) of test compounds for the AT2 receptor.
Objective: To quantify the competitive binding of PD 123319 enantiomers to the AT2 receptor.
Materials:
-
Membrane preparations from cells stably expressing the human AT2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: Typically [125I]CGP 42112 or [125I]Sar1,Ile8-Angiotensin II.
-
Unlabeled Ligands: (S)-PD 123319, (R)-PD 123319, and a known high-affinity ligand for determining non-specific binding (e.g., unlabeled Angiotensin II).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.2% bovine serum albumin (BSA), pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
Procedure:
-
In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand (typically at its Kd concentration), and varying concentrations of the competing unlabeled ligand (either enantiomer of PD 123319).
-
For determining total binding, omit the competing unlabeled ligand. For non-specific binding, add a saturating concentration of unlabeled Angiotensin II.
-
Initiate the binding reaction by adding the cell membrane preparation (typically 20-50 µg of protein per well).
-
Incubate the mixture for 60-120 minutes at room temperature to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters, followed by several washes with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma or liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 values by non-linear regression analysis of the competition binding data. Calculate the Ki values using the Cheng-Prusoff equation.
Visualizations
AT2 Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the AT2 receptor, which is inhibited by (S)-PD 123319.
Caption: Simplified AT2 receptor signaling pathway.
Experimental Workflow: Enantiomer Comparison
The logical flow for a comparative study of the PD 123319 enantiomers is depicted below.
Caption: Workflow for enantiomer comparison.
References
Safety Operating Guide
Proper Disposal of PD 123319 Ditrifluoroacetate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of PD 123319 ditrifluoroacetate, a potent and selective non-peptide angiotensin II type 2 (AT2) receptor antagonist used in research.
This compound, while a valuable tool in cardiovascular and neurological research, requires careful handling and disposal due to its chemical nature and the presence of trifluoroacetic acid. Adherence to these protocols is critical for laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles to protect from potential splashes.
-
Chemical-resistant gloves (nitrile or neoprene) to prevent skin contact.
-
A lab coat to protect clothing and skin.
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves treating it as a hazardous chemical waste. Never dispose of this compound down the drain or in regular trash.
-
Waste Identification and Classification:
-
This compound should be classified as a hazardous chemical waste.
-
A Safety Data Sheet (SDS) for a similar compound, PD 123319 (trifluoroacetate salt), indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is also classified as slightly hazardous to water.[1]
-
-
Waste Segregation:
-
Segregate solid this compound waste from liquid waste.
-
Keep it separate from other incompatible chemical waste streams to prevent dangerous reactions.
-
-
Waste Collection and Containment:
-
Solid Waste: Place unused or expired solid this compound into a clearly labeled, sealable, and chemically compatible waste container.
-
Contaminated Materials: Any materials contaminated with the compound, such as weighing paper, pipette tips, and gloves, should also be placed in the designated hazardous waste container.
-
Solutions: Unused solutions of this compound should be collected in a separate, sealed, and labeled container for liquid hazardous waste. Do not mix with other solvent waste unless permitted by your institution's waste management guidelines.
-
-
Labeling:
-
Clearly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of the waste
-
The date of accumulation
-
The associated hazards (e.g., "Irritant")
-
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from drains and incompatible materials.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Follow all institutional and local regulations for waste manifest and pickup procedures.
-
Quantitative Data Summary
For researchers using this compound, the following quantitative data from supplier information is provided for reference in experimental planning and waste quantification.
| Property | Value |
| Molecular Weight | 736.67 g/mol |
| Purity | Typically ≥98% |
| Solubility in Water | Soluble |
| Storage Temperature | -20°C |
Experimental Protocols
While this document focuses on disposal, the safe handling during experimentation is a critical precursor. Always consult the specific experimental protocol for the correct preparation of solutions and handling of this compound. For example, when preparing a stock solution, it is often dissolved in an organic solvent like DMSO or ethanol before further dilution in aqueous buffers. The disposal of these solutions must also follow the hazardous liquid waste procedures outlined above.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and minimizing environmental impact. Always consult your institution's specific waste disposal guidelines and the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date information.
References
Essential Safety and Operational Protocols for Handling PD 123319 Ditrifluoroacetate
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of PD 123319 ditrifluoroacetate, a potent and selective AT2 angiotensin II receptor antagonist.[1][2][3][4] The following procedural guidance is based on the established safety profiles of trifluoroacetate compounds and serves as a critical resource for laboratory personnel.
Personal Protective Equipment (PPE)
A thorough risk assessment is the first step in ensuring laboratory safety. However, the following table outlines the minimum required PPE for handling this compound, based on guidelines for handling trifluoroacetic acid and its salts.[5]
| Protection Type | Specific Recommendations | Standards/Considerations |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.[5][6] | Must meet American National Standards Institute (ANSI) Z-87.1 standard.[5][7] |
| Hand Protection | Nitrile gloves are required.[5][7] Double gloving is recommended when compounding, administering, and disposing of the compound.[8] | Check gloves for tears and degradation before and during use. Change gloves regularly, at least hourly, or immediately if contaminated, torn, or punctured.[5][8] |
| Body Protection | A properly fitting, disposable, low-permeability lab coat with a solid front, long sleeves, and tight-fitting cuffs is required.[5][8] Long pants and closed-toed footwear must be worn at all times.[5] | Cloth lab coats are not suitable as they can absorb chemicals.[6] |
| Respiratory Protection | For any operations that may generate dust or aerosols, such as weighing the solid compound, a NIOSH-approved respirator is necessary.[5] |
Experimental Workflow for Safe Handling and Disposal
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal. Adherence to this workflow is critical to minimize exposure and ensure a safe laboratory environment.
Caption: Standard operating procedure for handling this compound.
Detailed Methodologies
Handling and Storage
Proper handling and storage are critical for maintaining the integrity of this compound and ensuring a safe working environment.
-
Engineering Controls : All work, including weighing and solution preparation, must be conducted in a certified chemical fume hood.[5] The laboratory must be equipped with adequate general ventilation, and an eyewash station and safety shower must be readily accessible.[5]
-
Storage : Store the compound in a cool, dry, and well-ventilated area.[5] It should be kept away from incompatible materials such as strong bases, acids, and oxidizing agents.[5] Containers must be kept tightly closed to prevent the absorption of moisture and to contain vapors.[5][7]
-
Dispensing : When weighing the solid form of the compound, do so within a fume hood to avoid the creation and inhalation of dust.[5] When preparing solutions, the solid should be added slowly to the solvent.[5]
Spill and Emergency Procedures
In the event of a spill or personnel exposure, immediate and appropriate action is crucial.
-
Spills :
-
For small spills, alert others in the immediate area. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[7] Collect the material in a suitable, sealed container for disposal as hazardous waste.[7]
-
For large spills (greater than 500 mL), evacuate the laboratory immediately and activate the fire alarm.[7][9] Close the laboratory doors and post a warning sign.[7] Contact emergency personnel and the institution's environmental health and safety office.[9] Do not re-enter the area until cleared by emergency personnel.[7]
-
-
Personnel Exposure :
-
Skin Contact : Immediately remove any contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes, using an emergency shower if necessary.[9][10] Seek immediate medical attention.[9]
-
Eye Contact : Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[9] Seek immediate medical attention.[9]
-
Inhalation : Move the individual to fresh air at once. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11]
-
Waste Disposal
Waste containing this compound must be treated as hazardous waste.
-
Collection : All waste materials, including contaminated PPE and spill cleanup materials, must be collected in a clearly labeled, sealed, and appropriate container.[9][10]
-
Storage : Hazardous waste should be stored in a designated satellite accumulation area, segregated from incompatible materials.[7][9]
-
Disposal : Do not dispose of this compound down the drain.[9] Arrangements must be made for collection and disposal by a certified hazardous waste management service, in accordance with all local, state, and federal regulations.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PD123319 di(trifluoroacetate), angiotensin AT2 receptor antagonist (CAS 136676-91-0) | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. LCSS: TRIFLUOROACETIC ACID [web.stanford.edu]
- 11. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
